3-Methyl-2-hexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73931. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylhex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUUSXQSKCZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871207 | |
| Record name | 3-methyl-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17618-77-8 | |
| Record name | 3-methyl-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of (E)-3-methylhex-2-ene
An In-depth Technical Guide to the Stereoselective Synthesis of (E)-3-methylhex-2-ene
Abstract
Introduction
(E)-3-methylhex-2-ene is a trisubstituted alkene of interest in organic synthesis. The precise control of stereochemistry in alkene synthesis is critical, as the geometric configuration of the double bond can significantly influence the biological activity and physical properties of a molecule. The Wittig reaction is a cornerstone of olefination chemistry, converting aldehydes and ketones into alkenes. However, the standard Wittig reaction with unstabilized ylides typically favors the formation of (Z)-alkenes.
To achieve the desired (E)-stereoselectivity for a trisubstituted alkene like 3-methylhex-2-ene, a modification of the Wittig reaction is required. The Schlosser modification provides a reliable route to (E)-alkenes by using a second equivalent of a strong base at low temperatures to generate a β-oxido ylide intermediate, which equilibrates to the more stable threo-lithiobetaine before elimination. This guide details a proposed from 2-pentanone and ethyltriphenylphosphonium bromide via this E-selective pathway.
Synthetic Pathway Overview
The synthesis is a two-stage process performed in a single pot. The first stage is the in situ generation of the ethylidene triphenylphosphorane ylide from its corresponding phosphonium salt. The second stage involves the Schlosser-modified Wittig reaction with 2-pentanone to yield the target (E)-alkene.
Caption: Overall synthetic pathway for (E)-3-methylhex-2-ene.
Detailed Experimental Protocol
This protocol is adapted from established Schlosser modification procedures for E-selective olefination.[1][2] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
3.1 Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molarity (if applicable) | Quantity | Moles (mmol) |
| Ethyltriphenylphosphonium bromide | 1530-32-1 | 371.25 | - | 4.08 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL | - |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 8.8 mL | 22.0 |
| 2-Pentanone | 107-87-9 | 86.13 | - | 0.86 g (1.0 mL) | 10.0 |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | - | 0.82 g (1.05 mL) | 11.0 |
| Pentane | 109-66-0 | 72.15 | - | As needed for workup | - |
| Saturated aq. NH₄Cl solution | 12125-02-9 | - | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed for drying | - |
3.2 Step-by-Step Procedure
-
Phosphonium Salt Suspension: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol). Add 80 mL of anhydrous THF to create a suspension.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the first equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. The suspension will turn into a deep orange/red solution as the ylide forms. Stir the solution at 0 °C for 1 hour.
-
Betaine Formation: Cool the ylide solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of 2-pentanone (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF. Add the 2-pentanone solution to the cold ylide solution dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. At this stage, the lithium-coordinated erythro-betaine is predominantly formed.
-
Deprotonation to β-oxido Ylide: While maintaining the temperature at -78 °C, add the second equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise. The solution color may deepen. Stir for an additional 30 minutes at -78 °C.
-
Stereochemical Equilibration: Prepare a solution of tert-butanol (0.82 g, 11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the threo-betaine, which is thermodynamically more stable.
-
Elimination and Quenching: After stirring for 15 minutes, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 2 hours to ensure complete elimination to the alkene and triphenylphosphine oxide.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with pentane (3 x 40 mL). Combine the organic layers. The triphenylphosphine oxide byproduct is poorly soluble in pentane and much of it may precipitate, which can be removed by filtration before or after extraction.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is a mixture of (E)-3-methylhex-2-ene and residual triphenylphosphine oxide. The alkene is volatile and can be purified by fractional distillation under atmospheric pressure.
3.3 Expected Results
| Parameter | Expected Value |
| Yield | 50-70% (Typical for Wittig with simple ketones) |
| Stereoselectivity (E:Z) | >95:5 (Expected from Schlosser modification) |
| Product Appearance | Colorless liquid |
| Boiling Point | ~95-100 °C (Estimated) |
| Byproduct | Triphenylphosphine oxide (White crystalline solid) |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental procedure, from setup to final product isolation.
References
A Technical Guide to the Chemical Properties of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic profile of 3-Methyl-2-hexene. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for key synthetic and transformation reactions are also provided as representative methodologies.
Physicochemical and Thermodynamic Properties
This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. It exists as two geometric isomers, (E)- and (Z)-3-methyl-2-hexene. The physical and thermodynamic properties are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1][2][3][4] |
| Molecular Weight | 98.19 g/mol | [1][2][4][5] |
| CAS Number | 17618-77-8 (for the mixture of isomers) | [1][4] |
| (E)-isomer CAS | 20710-38-7 | [1] |
| (Z)-isomer CAS | 10574-36-4 | |
| Appearance | Colorless liquid | |
| Density | 0.714 - 0.72 g/cm³ | [1][3][6] |
| Boiling Point | 94 - 97.3 °C at 760 mmHg | [1][3][6][7] |
| Melting Point | -129 °C | [7] |
| Flash Point | Data not consistently available | [1] |
| Refractive Index | Data not consistently available | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. | |
| Octanol/Water Partition Coefficient (logP) | 2.75 - 3.3 | [1][5] |
Table 2: Thermodynamic Properties
| Property | Value | Reference(s) |
| Enthalpy of Vaporization (ΔvapH°) | 34.3 kJ/mol | [8] |
| Critical Temperature (Tc) | 266 °C (539.15 K) | [7] |
| Critical Pressure (Pc) | 28.6 atm | [7] |
| Critical Volume (Vc) | 400.57 cm³/mol | [7] |
Spectroscopic Data
The structural elucidation of this compound and its isomers is accomplished through various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Expected signals include those for the vinylic proton, allylic protons, and aliphatic protons of the methyl and propyl groups. The coupling constants and chemical shifts will differ between the (E) and (Z) isomers. |
| ¹³C NMR | Distinct signals for the two sp² hybridized carbons of the double bond and the five sp³ hybridized carbons are expected. The chemical shifts provide information on the carbon skeleton.[5] |
| Infrared (IR) Spectroscopy | Characteristic peaks include C-H stretching from the alkyl and alkenyl groups, and a C=C stretching vibration for the double bond. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 98. Fragmentation patterns will be characteristic of the branched alkene structure.[5] |
Chemical Reactivity and Experimental Protocols
As an alkene, this compound undergoes a variety of addition reactions across its carbon-carbon double bond. The trisubstituted nature of the double bond influences the regioselectivity of these reactions.
Synthesis of this compound
A common method for the synthesis of alkenes like this compound is the dehydration of a corresponding alcohol.
Experimental Protocol: Dehydration of 3-Methyl-2-hexanol
This protocol describes a representative acid-catalyzed dehydration to produce this compound. The reaction typically yields a mixture of isomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Reagents: Place 20 mL of 3-methyl-2-hexanol into the 100 mL round-bottom flask. Cautiously add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the alcohol while swirling. Add a few boiling chips.
-
Dehydration: Gently heat the mixture. The alkene and water will co-distill. The temperature at the head of the fractionating column should be maintained below 100°C.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and finally 10 mL of brine.
-
Drying and Purification: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation, collecting the fraction boiling between 94-98°C.
-
Characterization: Characterize the product using GC-MS and NMR to determine the isomeric ratio and confirm the structure.
Addition Reactions
3.2.1 Hydrogenation
Hydrogenation of this compound reduces the double bond to yield 3-methylhexane.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a suitable pressure vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent such as ethanol.
-
Reaction Setup: Add a solution of this compound in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield 3-methylhexane. Confirm the product structure by NMR, noting the disappearance of vinylic proton signals.
3.2.2 Hydrohalogenation
The addition of hydrogen halides (e.g., HBr) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond. In the presence of peroxides, the reaction proceeds via a radical mechanism, leading to the anti-Markovnikov product.
Experimental Protocol: Hydrobromination (Markovnikov Addition)
-
Reaction Setup: Dissolve this compound in a non-nucleophilic solvent like dichloromethane in a round-bottom flask, and cool the solution in an ice bath.
-
Addition: Bubble anhydrous HBr gas through the solution, or add a solution of HBr in acetic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water. Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield 2-bromo-3-methylhexane.
3.2.3 Halogenation
The addition of halogens, such as bromine (Br₂), results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.
Experimental Protocol: Bromination
-
Reaction Setup: Dissolve this compound in an inert solvent like carbon tetrachloride or dichloromethane in a flask protected from light.
-
Addition: Add a solution of bromine in the same solvent dropwise to the alkene solution with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts. Continue addition until a faint bromine color persists.
-
Workup: Evaporate the solvent under reduced pressure. The resulting product, 2,3-dibromo-3-methylhexane, can be used directly or purified by recrystallization or distillation if necessary.
3.2.4 Oxidation
Experimental Protocol: Ozonolysis
Ozonolysis cleaves the double bond to form carbonyl compounds. The workup conditions determine the final products.
-
Ozonolysis: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and cool to -78°C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating excess ozone.
-
Workup (Reductive): Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust in water, and allow the mixture to warm to room temperature. This workup yields propanal and butan-2-one.
-
Workup (Oxidative): Alternatively, after purging excess ozone, add hydrogen peroxide (H₂O₂) for an oxidative workup. This will oxidize the initially formed propanal to propanoic acid, while the butan-2-one remains unchanged.
-
Purification: The products are isolated by extraction and purified by distillation or chromatography.
Safety and Handling
This compound is a highly flammable liquid and vapor.[5] It may be fatal if swallowed and enters airways.[5] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood. Avoid sources of ignition.
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the safety or efficacy of the described procedures. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. sciepub.com [sciepub.com]
- 5. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
3-Methyl-2-hexene CAS registry number and structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-2-hexene, detailing its chemical identity, physical properties, and key experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Chemical Identity and Structure
This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It exists as a mixture of two geometric isomers, (E)- and (Z)-3-methyl-2-hexene. The general structure consists of a six-carbon hexene backbone with a methyl group substituted at the third carbon position and a double bond originating at the second carbon.
CAS Registry Numbers:
-
Mixture of (E) and (Z) isomers: 17618-77-8[1]
-
(E)-3-methyl-2-hexene (trans): 20710-38-7[2]
-
(Z)-3-methyl-2-hexene (cis): 10574-36-4[3]
Below is a graphical representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Data is provided for the isomeric mixture and individual stereoisomers where available.
| Property | (Z)-3-Methyl-2-hexene | (E)-3-Methyl-2-hexene | Mixture/Unspecified | Reference(s) |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₇H₁₄ | [2][4] |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol | 98.19 g/mol | [2][4] |
| Boiling Point | 97.26°C | 94-95°C | 94-97.3°C | [3][5][6] |
| Melting Point | -118.5°C | - | - | [3] |
| Density | 0.7114 g/cm³ | - | 0.714-0.72 g/cm³ | [3][5][6] |
| Refractive Index | 1.4100 | - | 1.414 | [3][6] |
| LogP (Octanol/Water) | - | - | 2.75270 | [6] |
| Vapor Pressure | - | - | 48.1 mmHg at 25°C | [6] |
Experimental Protocols
Synthesis via Dehydration of 3-Methyl-2-hexanol
A common method for alkene synthesis is the acid-catalyzed dehydration of a corresponding alcohol. In this case, this compound would be prepared from 3-methyl-2-hexanol. The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene, which would be this compound.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via alcohol dehydration.
Detailed Methodology (Adapted from Dehydration of 2-Methylcyclohexanol and t-Amyl Alcohol): [7][8]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column wrapped in glass wool or foil, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction Mixture: To the round-bottom flask, add the starting alcohol, 3-methyl-2-hexanol. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with constant swirling, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). A typical ratio is approximately 1 part acid to 3 parts alcohol by volume.
-
Distillation: Add boiling chips to the flask and heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products. Collect the distillate, which will be a mixture of alkenes and water.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with a saturated sodium chloride (brine) solution.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂).
-
Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to purify the this compound product, collecting the fraction that boils in the expected range (approx. 94-97°C).
Synthesis via Wittig Reaction
The Wittig reaction provides a highly reliable method for forming a C=C double bond with regiochemical control. To synthesize this compound, the reaction would involve an ylide formed from an ethylphosphonium salt reacting with 2-pentanone.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Detailed Methodology (Generalized Protocol): [9][10][11]
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir for approximately 30-60 minutes.
-
Carbonyl Addition: While maintaining the inert atmosphere and low temperature, add a solution of 2-pentanone in anhydrous THF to the ylide solution dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether or hexanes).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield this compound. The byproduct, triphenylphosphine oxide, is often removed during this step.
Analytical Characterization Protocols
GC-MS is a primary technique for separating and identifying the components of volatile mixtures.
-
Sample Preparation: For a neat liquid sample, prepare a dilute solution (e.g., 1 µL of this compound in 1 mL of a volatile solvent like hexane or dichloromethane).
-
Instrumentation (Typical Parameters):
-
GC System: Agilent 7890B GC or similar.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 240°C.[12]
-
Injector: Split/splitless injector, typically in split mode to avoid column overload.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The resulting mass spectrum can be compared to spectral libraries (e.g., NIST) for identification. The mass spectrum of this compound is expected to show characteristic fragmentation patterns for an aliphatic alkene.[1] Kovats retention indices can also be used for identification.[2]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the vinylic proton, allylic protons, and aliphatic protons of the ethyl and methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom, including the two sp²-hybridized carbons of the double bond and the five sp³-hybridized carbons.[3][4][13]
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (Neat Liquid): Place a small drop of the pure liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[2][5]
-
Alternatively (ATR): Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorptions: For this compound, characteristic peaks would include:
-
C-H stretch (sp² hybridized): Just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[14]
-
C-H stretch (sp³ hybridized): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[14]
-
C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.[14]
-
C-H bend (out-of-plane): In the fingerprint region (below 1000 cm⁻¹), characteristic of the substitution pattern of the alkene.
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][15][16]
-
Hazards: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways (aspiration hazard).[16]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Wear protective gloves, safety glasses, and flame-retardant lab coats.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[15]
References
- 1. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dehydration of an alcohol [cs.gordon.edu]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. spectrabase.com [spectrabase.com]
- 13. beyondbenign.org [beyondbenign.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-2-hexene, focusing on their synthesis, separation, and characterization. Due to the substitution pattern around its carbon-carbon double bond, this compound exists as two geometric isomers: (E)-3-methyl-2-hexene and (Z)-3-methyl-2-hexene. This document details stereoselective synthetic protocols for each isomer, methods for their separation and purification, and a comparative analysis of their physicochemical and spectroscopic properties. All quantitative data is summarized for easy reference, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction to the Stereoisomers of this compound
This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. The presence of a double bond between the second and third carbon atoms, with different substituent groups on each carbon of the double bond, gives rise to geometric isomerism.[1][2] The two stereoisomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.
-
(Z)-3-Methyl-2-hexene: In this isomer, the higher priority groups on each carbon of the double bond (the methyl group on C3 and the ethyl group on C2) are on the same side of the double bond. This is also commonly referred to as the cis isomer.
-
(E)-3-Methyl-2-hexene: In this isomer, the higher priority groups are on opposite sides of the double bond. This is also commonly referred to as the trans isomer.
The distinct spatial arrangement of the substituent groups in the (E) and (Z) isomers results in differences in their physical and spectroscopic properties, which are critical for their identification and separation.
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and spectroscopic data for the (E) and (Z) isomers of this compound is presented below. These values are essential for the identification and characterization of the individual stereoisomers.
| Property | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |
| Molecular Formula | C₇H₁₄[3] | C₇H₁₄[4] |
| Molecular Weight | 98.19 g/mol [3] | 98.19 g/mol [4] |
| CAS Number | 20710-38-7[3] | 10574-36-4[4] |
| Boiling Point | 94 °C | 94 °C |
| Melting Point | -129 °C | -119 °C |
| Density | Not available | Not available |
| Refractive Index | Not available | Not available |
| ¹H NMR (δ, ppm) | Predicted | Predicted |
| H2 | ~5.3 (q) | ~5.2 (q) |
| H4 | ~2.0 (q) | ~2.1 (q) |
| CH₃ (on C2) | ~1.6 (d) | ~1.7 (d) |
| CH₃ (on C3) | ~1.0 (s) | ~1.0 (s) |
| CH₂ (ethyl) | ~1.4 (sextet) | ~1.4 (sextet) |
| CH₃ (ethyl) | ~0.9 (t) | ~0.9 (t) |
| ¹³C NMR (δ, ppm) | Predicted | Predicted |
| C1 | ~13.5 | ~14.0 |
| C2 | ~125.0 | ~124.5 |
| C3 | ~135.0 | ~134.0 |
| C4 | ~34.0 | ~28.0 |
| C5 | ~23.0 | ~23.5 |
| C6 | ~14.0 | ~14.2 |
| C7 (methyl on C3) | ~16.0 | ~23.0 |
| Kovats Retention Index | 702 - 716 (Standard non-polar)[3] | 692 - 717 (Standard non-polar)[4] |
Stereoselective Synthesis Protocols
The synthesis of stereochemically pure alkenes is a fundamental challenge in organic chemistry. For this compound, different olefination reactions can be employed to selectively synthesize either the (E) or (Z) isomer.
Synthesis of (Z)-3-Methyl-2-hexene via the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The use of non-stabilized ylides generally leads to the formation of the (Z)-alkene as the major product.[5]
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product will contain the desired (Z)-alkene and triphenylphosphine oxide. The triphenylphosphine oxide can be largely removed by precipitation from a non-polar solvent like hexane.
-
Further purify the (Z)-3-methyl-2-hexene by fractional distillation.
-
Synthesis of (E)-3-Methyl-2-hexene via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that typically yields (E)-alkenes with high stereoselectivity.[6][7]
Reaction Scheme:
Experimental Protocol:
-
Generation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add diethyl ethylphosphonate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, until the evolution of hydrogen gas ceases.
-
-
HWE Reaction:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Add 2-pentanone (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain (E)-3-methyl-2-hexene.
-
Separation and Characterization Protocols
Separation of (E) and (Z) Isomers
While stereoselective synthesis aims to produce a single isomer, often a mixture of both is obtained. The separation of these isomers can be achieved by physical methods.
Fractional Distillation: Due to the slight difference in their boiling points, fractional distillation can be employed to separate the (E) and (Z) isomers.[8] A distillation column with a high number of theoretical plates is recommended for efficient separation.
Preparative Gas Chromatography: For obtaining highly pure samples of each isomer, preparative gas chromatography is an effective technique. The isomers will have different retention times on a suitable GC column, allowing for their collection as they elute.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the isomers of this compound.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) or a polar capillary column (e.g., Carbowax) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: The (E) and (Z) isomers will exhibit different retention times. The mass spectrum for both isomers will be very similar, showing a molecular ion peak at m/z 98 and characteristic fragmentation patterns for C₇H₁₄ alkenes. Identification can be confirmed by comparing the obtained retention times and mass spectra with those of authentic standards or with data from spectral libraries.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of the (E) and (Z) isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR:
-
The chemical shift of the vinylic proton (H2) will differ slightly between the two isomers.
-
The coupling constants between the vinylic proton and the protons on the adjacent carbons will also be characteristic.
-
-
¹³C NMR:
-
The chemical shifts of the carbon atoms, particularly the allylic carbons (C4 and the methyl carbon on C3), will be different for the (E) and (Z) isomers due to steric effects (the γ-gauche effect). The allylic carbons in the more sterically hindered (Z)-isomer are expected to be shielded (shifted upfield) compared to the (E)-isomer.
-
Visualized Logical Relationships
Stereoisomer Relationship
References
- 1. rsc.org [rsc.org]
- 2. Julia Olefination [organic-chemistry.org]
- 3. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. vurup.sk [vurup.sk]
Navigating the Stereochemistry of 3-Methyl-2-hexene: A Technical Guide to Its Isomers
For Immediate Release
This technical guide provides an in-depth analysis of the isomers of 3-methyl-2-hexene, tailored for researchers, scientists, and drug development professionals. The document elucidates the IUPAC nomenclature, summarizes key physicochemical properties, and outlines experimental methodologies for the synthesis and characterization of these compounds.
IUPAC Nomenclature and Isomerism
This compound, a heptene isomer with the chemical formula C₇H₁₄, exists as a pair of geometric isomers due to the restricted rotation around the carbon-carbon double bond at the second position. The substitution pattern at this double bond—specifically, the presence of two different groups on each of the two doubly bonded carbon atoms—gives rise to stereoisomerism.[1][2]
The unambiguous naming of these isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules to assign E and Z configurations. In this system, the substituents on each carbon of the double bond are assigned priorities based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite").
For this compound, the two isomers are:
-
(Z)-3-Methyl-2-hexene
-
(E)-3-Methyl-2-hexene
The relationship between these isomers is a fundamental concept in stereochemistry, representing molecules with the same connectivity but different spatial arrangements of atoms.
Physicochemical Properties
A compilation of available quantitative data for the isomers of this compound is presented below. These properties are critical for designing separation protocols, predicting reactivity, and ensuring proper handling and storage.
| Property | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |
| IUPAC Name | (E)-3-methylhex-2-ene | (Z)-3-methylhex-2-ene |
| Synonyms | trans-3-Methyl-2-hexene | cis-3-Methyl-2-hexene |
| CAS Number | 20710-38-7 | 10574-36-4 |
| Molecular Formula | C₇H₁₄ | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol | 98.19 g/mol |
| Boiling Point | 97.3 °C at 760 mmHg | 97.3 °C at 760 mmHg[3] |
| Density | 0.714 g/cm³ | 0.714 g/cm³[3] |
| Refractive Index | 1.414 | 1.414[3] |
Experimental Protocols
Synthesis via Wittig Reaction
The Wittig reaction is a robust method for the synthesis of alkenes from carbonyl compounds and is a suitable approach for preparing the isomers of this compound.[4][5][6][7][8][9][10][11] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one required for this synthesis, typically favor the formation of the (Z)-isomer, while the Schlosser modification can be employed to favor the (E)-isomer.[5]
A plausible synthetic route involves the reaction of 2-pentanone with the ylide generated from ethyltriphenylphosphonium bromide.
Generalized Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium) is added dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Ketone: A solution of 2-pentanone in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by fractional distillation or column chromatography.
Isomer Characterization
Gas Chromatography (GC): Due to slight differences in their boiling points and polarities, the (E) and (Z) isomers of this compound can be separated and quantified using high-resolution capillary gas chromatography. A nonpolar stationary phase is typically suitable for this separation. The isomer with the lower boiling point is expected to have a shorter retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of the (E) and (Z) isomers. In ¹H NMR, the coupling constants between the vinylic protons can be diagnostic. For the (Z)-isomer, the coupling constant is typically smaller than for the (E)-isomer. In ¹³C NMR, the chemical shifts of the allylic carbons can differ due to steric effects (the γ-gauche effect), providing another means of differentiation.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and desired purity levels. Researchers should consult relevant literature and adhere to all laboratory safety guidelines.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsrc [chemsrc.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] As an alkene, its physical characteristics are largely dictated by its molecular weight and the presence of a carbon-carbon double bond, which introduces the possibility of cis/trans (or Z/E) isomerism. This guide provides a comprehensive overview of the core physical properties of this compound, offering quantitative data, detailed experimental protocols for property determination, and a logical workflow for its characterization. The information presented is intended to support research and development activities where this compound may be utilized as a reagent, intermediate, or reference standard.
Core Physical Properties
The physical properties of this compound can vary slightly depending on the specific isomer. The following table summarizes the key quantitative data available for its common forms.
| Physical Property | (Z)-3-Methyl-2-hexene (cis) | (E)-3-Methyl-2-hexene (trans) | Mixture/Unspecified |
| Molecular Formula | C₇H₁₄[2] | C₇H₁₄ | C₇H₁₄[1][3] |
| Molecular Weight | 98.19 g/mol [2][4] | 98.19 g/mol [5] | 98.19 g/mol [1][3] |
| Boiling Point | 97.26°C[4] | 94°C | 94°C to 97.3°C[3][6] |
| Melting Point | -118.5°C[4] | -129°C[7] | Not Available |
| Density | 0.7114 g/cm³[4] | Not Available | 0.714 to 0.72 g/cm³[3][6] |
| Refractive Index | 1.4100[4] | Not Available | Not Available |
| Solubility | Insoluble in water, soluble in organic solvents.[8] | Insoluble in water, soluble in organic solvents.[8] | Insoluble in water, soluble in organic solvents.[8] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the identification, purification, and application of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid samples like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly into the Thiele tube, which is filled with mineral oil to a level above the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube facilitates convection currents, ensuring uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9] Record this temperature.
-
Pressure Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a precise boiling point determination.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[10]
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
The liquid sample (this compound)
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Calibration (Determining the Pycnometer Volume):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (m_empty).
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer.
-
Weigh the water-filled pycnometer (m_water).
-
Using the known density of water at the measured temperature, calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.
-
-
Measurement of Sample Density:
-
Empty, clean, and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound.
-
Insert the stopper, wipe away any excess liquid, and ensure the outside is dry.
-
Weigh the sample-filled pycnometer (m_sample).
-
The mass of the this compound is (m_sample - m_empty).
-
-
Calculation:
-
Calculate the density of this compound using the formula: ρ_sample = (m_sample - m_empty) / V.[11]
-
Refractive Index Determination (Abbe Refractometer)
The refractive index is a fundamental physical property that measures how light propagates through a substance.[12] It is measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to circulate water through the refractometer prisms, typically at 20°C)
-
Dropper or pipette
-
The liquid sample (this compound)
-
Soft lens tissue
-
Ethanol or acetone (for cleaning)
Procedure:
-
Setup and Calibration:
-
Turn on the refractometer's light source.
-
Ensure the circulating water bath is set to the desired temperature (e.g., 20°C) and that water is flowing through the instrument's prisms.
-
Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
-
-
Sample Application:
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[13]
-
Close the prisms together firmly.
-
-
Measurement:
-
Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
If a colored band appears at the boundary, turn the chromaticity adjustment knob until the boundary becomes a sharp, colorless line.
-
Fine-tune the adjustment so that the boundary line is precisely at the center of the crosshairs.
-
-
Reading the Value:
-
Press the switch to illuminate the internal scale and read the refractive index value directly. The value is typically reported to four decimal places.
-
-
Cleaning:
-
After the measurement, clean the prism surfaces immediately with a soft tissue moistened with ethanol or acetone.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a liquid organic compound such as this compound.
Caption: Workflow for the physical characterization of this compound.
References
- 1. This compound | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CIS this compound CAS#: 10574-36-4 [m.chemicalbook.com]
- 5. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-methylhex-2-ene | CAS#:17618-77-8 | Chemsrc [chemsrc.com]
- 7. trans-3-methyl-2-hexene [stenutz.eu]
- 8. Cas 59643-72-0,2,2,4-TRIMETHYL-3-HEXENE | lookchem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. davjalandhar.com [davjalandhar.com]
molecular weight and formula of 3-Methyl-2-hexene.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-hexene, a valuable building block in organic synthesis. The document details its molecular formula, weight, and other key physicochemical data. Furthermore, it outlines a representative synthetic protocol and illustrates its structural relationship with its isomers, offering insights for its potential applications in research and development.
Core Compound Data
This compound is an unsaturated hydrocarbon with the chemical formula C7H14.[1][2] Its structure consists of a six-carbon hexene backbone with a methyl group at the third position and a double bond originating at the second carbon. This arrangement allows for the existence of stereoisomers, namely the (E) and (Z) isomers, which differ in the spatial orientation of the substituents around the double bond.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C7H14 | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][2] |
| CAS Number | 17618-77-8 (unspecified stereochemistry) | [1] |
| 20710-38-7 ((E)-isomer) | ||
| 10574-36-4 ((Z)-isomer) | ||
| Boiling Point | 97.3 °C at 760 mmHg | |
| Density | 0.714 g/cm³ |
Synthesis of this compound: A Representative Protocol
General Wittig Reaction Protocol for this compound
Reactants:
-
Phosphonium Salt: Ethyltriphenylphosphonium bromide
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)
-
Carbonyl Compound: 2-Pentanone
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
Reaction Conditions:
-
The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the reactive intermediates by oxygen or moisture.
-
The reaction temperature is typically maintained at low temperatures (e.g., -78 °C to 0 °C) during the formation of the ylide and the subsequent reaction with the ketone.
Workup Procedure:
-
Upon completion of the reaction, the mixture is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
The aqueous and organic layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Below is a workflow diagram illustrating the general steps for the synthesis of this compound via the Wittig reaction.
References
The Discovery and History of 3-Methyl-2-hexene: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-hexene (C₇H₁₄) is an acyclic alkene that, while not a therapeutic agent itself, serves as a fundamental model compound in the study of organic reaction mechanisms, particularly elimination reactions. Its history is intrinsically linked to the broader exploration of alcohol dehydration and the application of spectroscopic techniques for structural elucidation. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting key data, experimental methodologies, and reaction pathways in a format tailored for the scientific community.
Discovery and Historical Context
The specific first synthesis of this compound is not prominently documented as a singular landmark discovery. Instead, its preparation is rooted in the extensive early 20th-century investigations into the acid-catalyzed dehydration of alcohols, a cornerstone of organic synthesis. The work of chemists like Frank C. Whitmore in the 1930s on the dehydration of various alcohols laid the theoretical groundwork for understanding the formation of alkenes from tertiary alcohols, such as 3-methyl-3-hexanol, the direct precursor to this compound.
These early studies established that the dehydration of tertiary alcohols proceeds readily via a carbocation intermediate, often leading to a mixture of isomeric alkenes. The regioselectivity of this reaction is famously governed by Zaitsev's rule, which correctly predicts that the most substituted (and therefore most stable) alkene will be the major product. In the case of 3-methyl-3-hexanol dehydration, this compound, a trisubstituted alkene, is a predicted major product.
The definitive characterization and differentiation of this compound from its isomers became feasible with the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference. The compound exists as two geometric isomers, (E)- and (Z)-3-Methyl-2-hexene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |
| CAS Number | 17618-77-8 (unspecified stereochemistry) | --INVALID-LINK-- |
| Boiling Point | 94 - 97.26 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Density | ~0.711 - 0.714 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |
| Refractive Index | ~1.410 - 1.414 | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Key Values and Observations | Reference |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Data for both (E) and (Z) isomers were reported in this seminal paper, allowing for their differentiation. (Specific values from the original publication are not publicly available). | --INVALID-LINK-- |
| ¹H NMR | Chemical Shifts (δ, ppm) | Olefinic proton (~5.1-5.4 ppm), allylic protons, and alkyl protons are present. The exact shifts and coupling constants differ for (E) and (Z) isomers. | General NMR Principles |
| Mass Spec. (EI) | Key Fragments (m/z) | Molecular Ion [M]⁺• at m/z 98. Major fragments often include loss of methyl (m/z 83) and ethyl (m/z 69) groups, with a base peak typically at m/z 41 ([C₃H₅]⁺). | --INVALID-LINK-- |
| GC | Kovats Retention Index | Standard non-polar columns: ~701-716. This value is crucial for chromatographic identification. | --INVALID-LINK-- |
Synthesis and Reaction Mechanisms
The primary and historically significant method for synthesizing this compound is the acid-catalyzed dehydration of 3-methyl-3-hexanol. This reaction proceeds via an E1 elimination mechanism.
Reaction Pathway
The E1 mechanism involves a two-step process initiated by the protonation of the alcohol's hydroxyl group, which creates a good leaving group (water). Departure of the water molecule forms a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Unveiling the Enigma: A Technical Guide to the Natural Sources of 3-Methyl-2-hexene
A comprehensive review of scientific literature reveals a notable absence of documented natural sources for the olefinic compound 3-Methyl-2-hexene. Despite extensive analysis of volatile organic compounds in a wide array of plants, fruits, and insect semiochemicals, this specific branched alkene has not been identified as a naturally occurring metabolite. This guide summarizes the current state of knowledge and outlines the methodologies typically employed for the identification of such volatile compounds, providing a framework for future research in this area.
Introduction to this compound
This compound is a volatile organic compound with the chemical formula C₇H₁₄. It exists as two geometric isomers, (E)- and (Z)-3-Methyl-2-hexene, distinguished by the spatial arrangement of substituents around the carbon-carbon double bond. While its synthetic applications are established, its presence in nature remains elusive.
Exhaustive Search for Natural Occurrences
An in-depth search of scientific databases and literature was conducted to identify any reported natural sources of this compound. This investigation focused on several key areas where volatile organic compounds are prevalent:
-
Plant Kingdom: Extensive research on the volatile profiles of various fruits, including mango (Mangifera indica), durian (Durio zibethinus), grapes (Vitis vinifera), passion fruit (Passiflora edulis), and sapote (Pouteria macrophylla), did not report the presence of this compound. The analyses of essential oils from numerous aromatic plants also did not list this compound among their constituents.
-
Insecta Class: The study of insect semiochemicals, which often include branched-chain hydrocarbons, has not yielded any evidence of this compound being used as a pheromone or allomone.
-
Fermentation Products: While fermentation processes are known to produce a diverse range of volatile compounds, a review of the literature on the aroma profiles of fermented foods and beverages did not indicate the presence of this compound.
The absence of evidence suggests that if this compound is a natural product, it is likely produced in quantities below the detection limits of standard analytical techniques or is present in organisms that have not yet been subjected to detailed volatile compound analysis.
Standard Experimental Protocols for Volatile Organic Compound Analysis
Though no specific protocols for the extraction and identification of this compound from natural sources can be cited due to its apparent absence, this section details the general methodologies employed by researchers for the analysis of volatile organic compounds (VOCs) from natural matrices. These protocols would be applicable should a natural source be discovered in the future.
Sample Preparation and Volatile Extraction
The initial step involves the careful preparation of the biological sample to preserve its volatile profile. This is typically followed by an extraction technique designed to isolate the VOCs from the matrix. Common methods include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds adsorb to the fiber and are subsequently desorbed into the injector of a gas chromatograph.
-
Simultaneous Distillation-Extraction (SDE): This method involves the simultaneous distillation of water from the sample and extraction of the volatile compounds with an organic solvent.
-
Solvent Extraction: Direct extraction of the sample with a suitable organic solvent, often followed by concentration steps.
Identification and Quantification
The identification and quantification of volatile compounds are predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column. The retention time of a compound is a key identifier.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST, Wiley).
Quantification is typically achieved by using an internal standard and generating a calibration curve.
Potential Biosynthetic Pathways (Hypothetical)
In the absence of a known natural source, any discussion of the biosynthesis of this compound remains purely speculative. However, based on the known biosynthetic pathways of other branched-chain alkenes in nature, a hypothetical pathway can be proposed. It would likely originate from the metabolism of branched-chain amino acids such as leucine or isoleucine, followed by a series of enzymatic reactions including decarboxylation, dehydration, and isomerization.
The logical relationship for a hypothetical discovery and characterization workflow is depicted below.
Conclusion and Future Directions
This technical guide concludes that, based on currently available scientific literature, there are no known natural sources of this compound. The methodologies for the analysis of volatile organic compounds are well-established and could be readily applied to identify this compound should a potential source be discovered.
Future research should focus on the comprehensive analysis of a wider range of organisms, particularly those from underexplored ecosystems. The application of more sensitive analytical techniques could also be beneficial in detecting trace amounts of this compound that may have been previously missed. The discovery of a natural source of this compound would open up new avenues of research into its biosynthesis, ecological role, and potential applications.
Thermodynamic Properties of 3-Methyl-2-hexene: A Technical Guide
This in-depth technical guide provides a summary of available thermodynamic data for 3-Methyl-2-hexene. The information is intended for researchers, scientists, and drug development professionals who require precise thermodynamic parameters for this compound. This document presents quantitative data in structured tables, outlines common experimental protocols for the determination of such data, and includes a visualization of the general workflow for thermodynamic data acquisition.
Core Thermodynamic Data
This compound (C7H14, molar mass: 98.1861 g/mol ) is an unsaturated hydrocarbon with two stereoisomers, (E)- and (Z)-3-Methyl-2-hexene.[1][2] The thermodynamic properties can vary between the individual isomers and the isomeric mixture. The following tables summarize the key thermodynamic data available for this compound and its isomers.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Value | Units | Compound | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -75.9 ± 1.5 | kJ/mol | This compound | Cheméo |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 46.29 | kJ/mol | This compound | Cheméo |
Table 2: Heat Capacity and Entropy
| Property | Value | Units | Temperature (K) | Compound | Source |
| Ideal Gas Heat Capacity (Cp,gas) | 165.71 | J/mol·K | 298.15 | This compound | Cheméo |
| Ideal Gas Heat Capacity (Cp,gas) | 240.48 | J/mol·K | 400.00 | This compound | Cheméo |
| Ideal Gas Heat Capacity (Cp,gas) | 315.24 | J/mol·K | 500.00 | This compound | Cheméo |
Table 3: Phase Change and Critical Properties
| Property | Value | Units | Compound | Source |
| Normal Boiling Point (Tboil) | 367 ± 5 | K | This compound | NIST WebBook[3] |
| Enthalpy of Vaporization (ΔvapH°) | 35.6 | kJ/mol | (Z)-3-Methyl-2-hexene | NIST WebBook[4] |
| Enthalpy of Vaporization (ΔvapH) | 34.2 | kJ/mol | (Z)-3-Methyl-2-hexene | NIST WebBook[4] |
| Enthalpy of Vaporization (ΔvapH°) | 8.20 | kcal/mol | (E)-3-Hexene, 2-methyl- | NIST WebBook[5] |
| Critical Temperature (Tc) | 545.00 | K | This compound | Cheméo |
| Critical Pressure (Pc) | 2900.00 | kPa | This compound | Cheméo |
Experimental Protocols
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of a volatile organic compound is typically determined indirectly through its enthalpy of combustion.
Bomb Calorimetry:
-
A precisely weighed sample of the compound is placed in a sealed container, known as a "bomb," which is then filled with high-pressure oxygen.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).
-
The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.
-
The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Heat Capacity
The heat capacity (Cp) of a liquid or gaseous sample is a measure of the heat required to raise its temperature by a specific amount.
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are heated or cooled at a controlled rate within the DSC instrument.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Vapor Pressure Measurement:
-
The vapor pressure of the liquid is measured at various temperatures. This can be achieved using a static or dynamic method. In the static method, the substance is placed in a closed container, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
-
The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to determine the enthalpy of vaporization from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.
Boiling Point
The normal boiling point (Tboil) is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure at sea level.
Ebulliometry:
-
An ebulliometer is an instrument designed to measure the boiling point of a liquid with high precision.
-
The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated thermometer.
-
The design of the apparatus ensures that the thermometer is immersed in the vapor phase and is not affected by superheating of the liquid.
Critical Properties
The critical temperature (Tc) and critical pressure (Pc) are the temperature and pressure at the critical point, above which distinct liquid and gas phases do not exist.
Sealed-Tube Method:
-
A small amount of the liquid is sealed in a sturdy glass tube.
-
The tube is slowly heated in a controlled-temperature bath.
-
As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears at the critical temperature.
-
The pressure at this point is the critical pressure. Visual observation is used to determine the point at which the phase boundary vanishes.
Visualization of Thermodynamic Data Workflow
The following diagram illustrates a generalized workflow for the acquisition and analysis of thermodynamic data for a volatile organic compound.
Caption: Generalized workflow for thermodynamic data acquisition.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ebulliometer - Wikipedia [en.wikipedia.org]
- 4. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Methyl-2-hexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-methyl-2-hexene in various organic synthesis reactions. The protocols are based on established chemical principles and analogous procedures for similar substrates.
Overview of this compound
This compound is a versatile unsaturated hydrocarbon that serves as a valuable starting material in organic synthesis. Its trisubstituted double bond is reactive towards a variety of reagents, allowing for the synthesis of a diverse range of functionalized molecules. This makes it a useful building block in the development of new chemical entities, including those with potential pharmaceutical applications.
Physicochemical Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| CAS Number | 17618-77-8 |
| Boiling Point | 94 °C |
| Density | 0.72 g/cm³ |
Key Synthetic Applications and Protocols
The reactivity of the double bond in this compound allows for several key transformations, including electrophilic additions, hydroboration-oxidation, epoxidation, ozonolysis, and catalytic hydrogenation.
Electrophilic Addition of Hydrogen Halides
Electrophilic addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation.
Reaction Scheme: Markovnikov Addition of HCl
Caption: Markovnikov addition of HCl to this compound.
Experimental Protocol: Synthesis of 3-Chloro-3-methylhexane
This protocol is based on general procedures for the hydrochlorination of alkenes.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-chloro-3-methylhexane.
Quantitative Data (Representative):
| Reactant | Product | Reagent | Conditions | Yield |
| This compound | 3-Chloro-3-methylhexane | HCl | 0 °C to rt, 3h | ~85% |
| This compound | 3-Bromo-3-methylhexane | HBr | 0 °C to rt, 3h | ~90% |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. The reaction involves the syn-addition of borane across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.
Reaction Scheme: Hydroboration-Oxidation
Caption: Hydroboration-oxidation of this compound.
Experimental Protocol: Synthesis of 3-Methyl-2-hexanol
This protocol is adapted from a procedure for a similar substrate.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Rubber septum
-
Syringes
-
Separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Flush the apparatus with dry nitrogen.
-
Via syringe, add 10 mmol of this compound to the flask, followed by 10 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 3.7 mL (3.7 mmol) of 1.0 M BH₃·THF solution dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
Slowly and carefully add 3.0 mL of 3 M aqueous sodium hydroxide solution.
-
Following the NaOH addition, add 3.0 mL of 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add 20 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-methyl-2-hexanol.
Quantitative Data (Representative):
| Reactant | Product | Reagents | Conditions | Yield |
| This compound | 3-Methyl-2-hexanol | 1. BH₃·THF2. H₂O₂, NaOH | 0 °C to rt | ~90% |
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition).[2][3]
Reaction Scheme: Epoxidation with m-CPBA
Caption: Epoxidation of this compound with m-CPBA.
Experimental Protocol: Synthesis of 2,3-Epoxy-3-methylhexane
This protocol is based on general procedures for alkene epoxidation.[4]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica gel.
Quantitative Data (Representative):
| Reactant | Product | Reagent | Conditions | Yield |
| This compound | 2,3-Epoxy-3-methylhexane | m-CPBA | 0 °C to rt, 4-6h | ~80-90% |
Ozonolysis
Ozonolysis cleaves the double bond of this compound. Depending on the workup conditions, either aldehydes and ketones (reductive workup) or carboxylic acids and ketones (oxidative workup) can be obtained.[5][6]
Reaction Scheme: Ozonolysis with Reductive Workup
Caption: Reductive ozonolysis of this compound.
Experimental Protocol: Ozonolysis of this compound (Reductive Workup)
This protocol is based on general ozonolysis procedures.[7]
Materials:
-
This compound
-
Methanol or Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) generator
-
Dimethyl sulfide ((CH₃)₂S) or Zinc dust
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add dimethyl sulfide (1.5 eq) to the cold solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure and purify the resulting carbonyl compounds by distillation or chromatography.
Quantitative Data (Representative):
| Reactant | Products | Workup | Conditions | Yield |
| This compound | Butan-2-one and Propanal | Reductive ((CH₃)₂S) | -78 °C to rt | High |
| This compound | Butan-2-one and Propanoic acid | Oxidative (H₂O₂) | -78 °C to rt | High |
Catalytic Hydrogenation
Catalytic hydrogenation reduces the double bond of this compound to a single bond, yielding 3-methylhexane. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[8][9]
Reaction Scheme: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Synthesis of 3-Methylhexane
This protocol is based on general catalytic hydrogenation procedures.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature for 2-16 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield 3-methylhexane.
Quantitative Data (Representative):
| Reactant | Product | Catalyst | Conditions | Yield |
| This compound | 3-Methylhexane | 10% Pd/C | H₂ (1 atm), rt | >95% |
Applications in Drug Development
While this compound itself is not a therapeutic agent, the functionalized products derived from its reactions are valuable intermediates in the synthesis of more complex molecules. For instance, the introduction of hydroxyl, halide, or carbonyl functionalities can serve as handles for further chemical modifications in the construction of drug candidates. The resulting chiral centers from these reactions can also be crucial for the biological activity of the final compounds. The principles of structure-activity relationships (SAR) can be explored by synthesizing analogs from these intermediates.
References
- 1. 3-CHLORO-3-METHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. We can prepare 3-methyl hexane by hydrogenation of … a) 3-methyl-2-hexen.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
3-Methyl-2-hexene: A Versatile Precursor for Specialty Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-hexene, a readily available alkene, serves as a valuable and versatile starting material for the synthesis of a variety of specialty chemicals. Its trisubstituted double bond provides a reactive handle for a range of chemical transformations, leading to the formation of valuable ketones, alcohols, and other functionalized molecules. These derivatives find applications in the fragrance and flavor industry, as well as serving as key intermediates in the synthesis of complex organic molecules, including insect pheromones. This document provides detailed application notes and experimental protocols for several key transformations of this compound, intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Key Applications and Transformations
This compound can be strategically functionalized through various reactions, including ozonolysis, epoxidation, hydration, and oxidative cleavage. These transformations yield specialty chemicals with diverse applications.
1. Synthesis of 3-Methyl-2-hexanone: A Fragrance Component
3-Methyl-2-hexanone is a ketone known for its spicy aroma and is utilized as a component in perfume and fragrance formulations.[1] It can be synthesized from this compound via oxidative cleavage of the double bond.
2. Hydration to 3-Methyl-3-hexanol: A Versatile Intermediate
The acid-catalyzed hydration of this compound provides a straightforward route to 3-methyl-3-hexanol. This tertiary alcohol can serve as a precursor for further synthetic modifications or be used in the formulation of certain specialty products.
3. Oxidative Cleavage for Carbonyl Compounds
The double bond of this compound can be cleaved to produce smaller carbonyl compounds. Depending on the reagents and workup conditions, different products can be obtained, providing access to valuable chemical building blocks.
-
Ozonolysis with Reductive Workup: This method cleaves the double bond to yield propanal and 2-butanone.
-
Oxidative Cleavage with Potassium Permanganate: Under strong oxidizing conditions, this reaction cleaves the double bond to yield propanoic acid and 2-butanone.
4. Precursor to Insect Pheromones
While direct, single-step syntheses are not commonly reported, the carbon skeleton of this compound is found within the structure of several insect pheromones, such as ipsenol and frontalin. The derivatives of this compound, such as the products of its oxidative cleavage, can serve as starting materials for the multi-step synthesis of these complex molecules.[2]
Experimental Protocols
Protocol 1: Ozonolysis of this compound with Reductive Workup to Propanal and 2-Butanone
This protocol describes the cleavage of the double bond in this compound using ozone, followed by a reductive workup with dimethyl sulfide to yield propanal and 2-butanone.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Nitrogen gas (N₂)
-
Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar
-
Dry ice/acetone bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Add dimethyl sulfide (1.5 eq) dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of propanal and 2-butanone can be separated by fractional distillation.
Expected Yield: While specific yields for this reaction are not widely reported, similar ozonolysis reactions typically proceed with good to excellent yields (70-95%).
Protocol 2: Oxidative Cleavage of this compound with Potassium Permanganate
This protocol outlines the oxidative cleavage of this compound using potassium permanganate under acidic conditions to produce propanoic acid and 2-butanone.[3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Water
-
Sodium bisulfite (NaHSO₃) solution
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, prepare a dilute acidic solution by adding sulfuric acid to water.
-
Add this compound (1.0 eq) to the acidic solution.
-
Slowly add a solution of potassium permanganate (approx. 2.5 eq) in water to the mixture while stirring vigorously.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium bisulfite to quench any excess potassium permanganate and dissolve the manganese dioxide.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting mixture of propanoic acid and 2-butanone can be separated by distillation or chromatography.
Quantitative Data Summary
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Precursor Reaction |
| 3-Methyl-2-hexanone | C₇H₁₄O | 114.19 | 152-154 | Oxidative Cleavage (e.g., with specific oxidizing agents) |
| 3-Methyl-3-hexanol | C₇H₁₆O | 116.20 | 145-147 | Acid-Catalyzed Hydration |
| Propanal | C₃H₆O | 58.08 | 48 | Ozonolysis (Reductive Workup) |
| 2-Butanone | C₄H₈O | 72.11 | 79.6 | Ozonolysis / Oxidative Cleavage |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 141 | Oxidative Cleavage (KMnO₄) |
Visualizations
Figure 1. Synthetic pathways from this compound to various specialty chemicals.
Figure 2. Reaction pathway for the ozonolysis of this compound.
References
Application Notes and Protocols for the Polymerization of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-hexene is an unsaturated hydrocarbon with potential applications in polymer synthesis. Its structure, featuring a trisubstituted double bond, suggests that it may undergo polymerization through various mechanisms, including cationic and coordination pathways. These application notes provide a comprehensive overview of potential polymerization strategies for this compound, based on established principles of polymer chemistry and data from analogous olefin polymerizations. The protocols outlined below serve as a starting point for researchers interested in exploring the synthesis of novel polymers from this monomer.
I. Cationic Polymerization
Cationic polymerization is a viable method for polymerizing alkenes with electron-donating substituents that can stabilize a carbocationic intermediate.[1][2] The methyl group on the double bond of this compound can provide such stabilization.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
Monomer: this compound (purified by distillation over a drying agent like CaH2)
-
Initiator: A protic acid (e.g., H2SO4) or a Lewis acid (e.g., BF3·OEt2, AlCl3, TiCl4).[1]
-
Solvent: A polar, non-coordinating solvent such as dichloromethane (CH2Cl2) or hexane.
-
Quenching Agent: Methanol or ammonia solution.
-
Inert Atmosphere: Nitrogen or Argon.
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Solvent and Monomer Addition: Under an inert atmosphere, add the desired amount of solvent to the flask and cool it to the target reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath. Add the purified this compound to the cooled solvent.
-
Initiation: Prepare a solution of the initiator in the reaction solvent. Slowly add the initiator solution dropwise to the stirred monomer solution. The rate of addition should be controlled to manage the exothermicity of the reaction.
-
Propagation: Allow the reaction to proceed for a predetermined time, monitoring the temperature. The formation of a viscous solution indicates polymer formation.
-
Termination: Quench the polymerization by adding the quenching agent (e.g., methanol). This will neutralize the active cationic species.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Expected Quantitative Data (Based on Analogs like 3-Methyl-1-butene):
| Parameter | Expected Range |
| Monomer Conversion | 40 - 80% |
| Polymer Molecular Weight (Mn) | 1,000 - 10,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Note: These values are estimations and will depend on the specific reaction conditions such as initiator concentration, temperature, and reaction time.
Cationic Polymerization Mechanism
The polymerization proceeds via the formation of a tertiary carbocation, which then propagates by adding to subsequent monomer units.
Caption: General mechanism of cationic polymerization.
II. Coordination Polymerization
Coordination polymerization, utilizing Ziegler-Natta or metallocene catalysts, is a powerful method for producing polymers with high linearity and stereoregularity from α-olefins.[3][4] While this compound is not a terminal alkene, its polymerization via coordination catalysts is plausible, potentially leading to polymers with controlled microstructures.
A. Ziegler-Natta Catalysis
Ziegler-Natta catalysts are typically heterogeneous systems based on titanium compounds and organoaluminum co-catalysts.[5][6] They are known for producing highly linear and often stereoregular polymers.[6]
Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
Monomer: this compound (purified)
-
Catalyst: Titanium tetrachloride (TiCl4) or titanium trichloride (TiCl3)
-
Co-catalyst: Triethylaluminum (Al(C2H5)3) or diethylaluminum chloride (Al(C2H5)2Cl)
-
Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, toluene).
-
Inert Atmosphere: High-purity nitrogen or argon.
Procedure:
-
Reactor Preparation: A dry, inert-atmosphere glovebox or a Schlenk line is required for handling the air- and moisture-sensitive catalyst components. The reactor should be thoroughly dried and purged with inert gas.
-
Catalyst Preparation: In the reactor, under an inert atmosphere, suspend the titanium catalyst in the solvent.
-
Co-catalyst Addition: Slowly add the organoaluminum co-catalyst to the titanium catalyst suspension at a controlled temperature (e.g., room temperature). The mixture is typically aged for a specific period to form the active catalyst complex.
-
Polymerization: Introduce the purified this compound to the activated catalyst slurry. The polymerization is usually carried out at temperatures ranging from 50 to 100 °C and at a controlled pressure if the monomer is volatile.
-
Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as acidified methanol.
-
Polymer Work-up: The polymer is isolated by filtration. The catalyst residues are removed by washing the polymer with a mixture of alcohol and hydrochloric acid, followed by washing with pure alcohol and water.
-
Drying: The purified polymer is dried in a vacuum oven.
B. Metallocene Catalysis
Metallocene catalysts are homogeneous catalysts based on transition metal complexes (e.g., zirconocenes) activated by a co-catalyst, typically methylaluminoxane (MAO).[7][8] They offer excellent control over polymer microstructure, molecular weight, and molecular weight distribution.[9]
Experimental Protocol: Metallocene-Catalyzed Polymerization of this compound
Materials:
-
Monomer: this compound (highly purified)
-
Metallocene Pre-catalyst: e.g., rac-ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2) or dimethylsilyl-bis(indenyl)zirconium dichloride (Me2Si(Ind)2ZrCl2).
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene.
-
Solvent: Anhydrous, deoxygenated toluene.
-
Inert Atmosphere: High-purity nitrogen or argon.
Procedure:
-
Reactor Setup: Utilize a high-pressure reactor or a Schlenk flask, depending on the desired reaction conditions. Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas.
-
Reaction Mixture Preparation: In the reactor, add the solvent and the MAO solution.
-
Catalyst Activation: Dissolve the metallocene pre-catalyst in a small amount of toluene and add it to the MAO solution in the reactor. The mixture is stirred for a short period to allow for the formation of the active cationic species.
-
Polymerization: Inject the purified this compound into the reactor. Control the temperature (typically 30-80 °C) and pressure.
-
Termination: After the reaction is complete, terminate the polymerization by adding acidified methanol.
-
Polymer Isolation and Purification: Precipitate the polymer in an excess of acidified methanol. Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
Expected Quantitative Data for Coordination Polymerization:
| Parameter | Ziegler-Natta | Metallocene |
| Monomer Conversion | 50 - 90% | 60 - 95% |
| Polymer Molecular Weight (Mn) | 50,000 - 500,000 g/mol | 20,000 - 2,000,000 g/mol |
| Polydispersity Index (PDI) | 4 - 10 | 2 - 3 |
| Tacticity | Potentially isotactic or syndiotactic | Highly controllable (isotactic, syndiotactic, atactic) |
Note: The specific catalyst structure and reaction conditions will significantly influence these outcomes.
Coordination Polymerization Workflow
The general workflow for coordination polymerization involves careful handling of air-sensitive reagents to achieve controlled polymer synthesis.
Caption: General workflow for metallocene-catalyzed polymerization.
III. Living Polymerization
Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent.[10] This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and the ability to form block copolymers.[10] Certain metallocene and cationic systems can exhibit living characteristics under specific conditions.
Potential for Living Polymerization of this compound
Achieving a living polymerization of this compound would likely involve a cationic or a specific coordination mechanism at low temperatures with carefully chosen initiators and solvents to suppress termination and chain transfer events. For instance, a highly controlled cationic polymerization using a hindered Lewis acid and a proton trap might afford living characteristics. Similarly, specific non-metallocene C2-symmetrical zirconium catalysts have been shown to induce living polymerization of 1-hexene.[11]
Logical Relationship for Achieving Living Polymerization
Caption: Key factors for achieving living polymerization.
IV. Concluding Remarks
The polymerization of this compound presents an opportunity for the synthesis of novel polymeric materials. The protocols and data presented herein, derived from established knowledge of olefin polymerization, provide a solid foundation for researchers to begin their investigations. Cationic polymerization offers a straightforward approach, while coordination polymerization with Ziegler-Natta or metallocene catalysts provides the potential for greater control over the polymer's architecture and properties. Further exploration into living polymerization techniques could lead to the development of well-defined polymers with tailored functionalities. Experimental validation is crucial to determine the optimal conditions and to fully characterize the resulting polymers.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Living polymerization - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Analytical Identification of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 3-Methyl-2-hexene, a volatile organic compound, using key analytical techniques. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the analysis of small molecules in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.
Application Note: GC-MS
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 98, corresponding to its molecular weight (98.19 g/mol ).[1] The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.
The most abundant fragment ions are typically observed at m/z 41, 55, 69, and 83. The base peak is often the allyl cation at m/z 41. The fragmentation pattern arises from the initial ionization of the molecule, followed by a series of bond cleavages and rearrangements. A proposed fragmentation pathway is illustrated in the diagram below. Understanding this pathway is crucial for interpreting the mass spectrum and confirming the presence of this compound in a sample.
Quantitative Data: Prominent Fragment Ions in EI-MS
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |
| 55 | ~85 | [C₄H₇]⁺ |
| 69 | ~70 | [C₅H₉]⁺ |
| 83 | ~40 | [C₆H₁₁]⁺ |
| 98 | ~20 | [C₇H₁₄]⁺ (Molecular Ion) |
Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 ppm in a volatile solvent such as hexane or pentane.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 ppm).
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
3. GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-150 |
Diagrams
Caption: Experimental workflow for GC-MS analysis.
References
Application Note: High-Resolution Separation of Hexene Isomers by Gas Chromatography
Introduction
The accurate separation and quantification of hexene isomers are crucial in various industrial and research fields, including petrochemical analysis, polymer chemistry, and fragrance development.[1] Due to their similar boiling points and structural similarities, separating these isomers presents a significant analytical challenge. Gas chromatography (GC) is a powerful technique for achieving high-resolution separation of volatile compounds like hexene isomers.[1] This document provides detailed methodologies and protocols for the effective separation of hexene isomers using gas chromatography, intended for researchers, scientists, and professionals in drug development.
Key Separation Principles
The separation of hexene isomers by gas chromatography is primarily influenced by two factors: the volatility of the isomers and their interaction with the stationary phase of the GC column.[1] For nonpolar columns, which are commonly employed for hydrocarbon analysis, the elution order is predominantly determined by the boiling points of the isomers. Compounds with lower boiling points are more volatile and travel through the column faster, resulting in shorter retention times.[1]
Temperature programming is a critical technique in gas chromatography for enhancing the resolution of compounds with a wide range of boiling points.[2][3] By gradually increasing the column temperature during the analysis, temperature programming allows for the efficient separation of both low and high boiling point compounds, improves peak shapes, and reduces analysis time.[2][4]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the separation of hexene isomers.
Protocol 1: General Screening Method using a Nonpolar Column
This protocol is a representative example for achieving high-resolution separation of a mixture of hexene isomers using a standard nonpolar capillary column.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Column: A nonpolar column, such as one with a 100% dimethyl polysiloxane stationary phase (e.g., Rxi-1ms, HP-1).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Reagents: Hexene isomer standards (1-hexene, cis-2-hexene, trans-2-hexene, cis-3-hexene, trans-3-hexene, etc.), n-hexane (as solvent).
Procedure:
-
Sample Preparation:
-
Prepare individual standards of each hexene isomer at a concentration of 100 ppm in n-hexane.
-
Prepare a mixed standard containing all isomers at the same concentration.[1]
-
-
Instrument Setup:
-
Install the nonpolar GC column in the gas chromatograph.
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
Set the injector temperature (e.g., 250 °C).
-
Set the detector temperature (e.g., 280 °C for FID).
-
Establish the oven temperature program. A good starting point is a "scouting gradient":
-
Allow the system to equilibrate until a stable baseline is achieved.[1]
-
-
Injection:
-
Inject 1.0 µL of each individual standard and the mixed sample into the GC.[1]
-
-
Data Acquisition:
-
Acquire the chromatograms for each run.[1] If using a mass spectrometer, acquire mass spectra for peak identification.
-
-
Data Analysis:
-
Identify the peaks in the mixed chromatogram by comparing their retention times with those of the individual standards.[1]
-
If using an MS detector, confirm peak identities by comparing their mass spectra with a library.
-
Protocol 2: Specialized Separation using an Agilent J&W CP-Select 624 Hexane Column
This protocol is tailored for applications requiring the separation of hexane isomers from other solvents, particularly dichloromethane, and is relevant for pharmaceutical and food processing industries.[6][7]
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
GC Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm (p/n CP9111).[7]
-
Carrier Gas: Helium, at an average linear velocity of 37 cm/sec.[7]
-
Reagents: Hexene isomer mixture, dichloromethane, acetonitrile, and other relevant solvents.
Procedure:
-
Sample Preparation:
-
Prepare a mixture containing the hexene isomers and other solvents of interest.
-
-
Instrument Setup:
-
Install the Agilent J&W CP-Select 624 Hexane column.
-
Set the carrier gas flow rate to achieve an average linear velocity of 37 cm/sec.[7]
-
Set the injector and detector temperatures as per standard practice (e.g., 250 °C and 280 °C, respectively).
-
Set the oven temperature program as required for the specific application. A starting point can be adapted from the general screening method.
-
-
Injection:
-
Inject a suitable volume of the sample.
-
-
Data Acquisition and Analysis:
-
Acquire and analyze the chromatogram to ensure the required resolution between the hexene isomers and other solvents is achieved.[7]
-
Data Presentation
The following table summarizes typical elution orders and relative retention times for hexene isomers on a nonpolar stationary phase. The elution order is primarily based on the boiling points of the isomers.
| Hexene Isomer | Boiling Point (°C) | Typical Elution Order |
| 2,3-Dimethyl-1-butene | 55.7 | 1 |
| 2,3-Dimethyl-2-butene | 73.2 | 6 |
| 2-Methyl-1-pentene | 61.6 | 2 |
| 2-Methyl-2-pentene | 67.3 | 5 |
| 1-Hexene | 63.5 | 3 |
| cis-2-Hexene | 68.8 | 7 |
| trans-2-Hexene | 68.0 | 6 |
| cis-3-Hexene | 66.4 | 4 |
| trans-3-Hexene | 67.1 | 5 |
| n-Hexane | 68.7 | - |
Note: The exact elution order and retention times can vary depending on the specific column, temperature program, and other chromatographic conditions.
Visualizations
Logical Relationship of Factors in GC Separation
The successful separation of hexene isomers by gas chromatography depends on a series of interrelated factors, from the fundamental properties of the isomers to the final chromatographic output.[1]
Caption: Factors influencing the GC separation of hexene isomers.
Experimental Workflow for Hexene Isomer Separation
The following diagram illustrates the general workflow for the analysis of hexene isomers using gas chromatography.
Caption: Workflow for GC analysis of hexene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Structural Elucidation of 3-Methyl-2-hexene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 3-Methyl-2-hexene. The protocols outlined below cover one-dimensional (1D) and two-dimensional (2D) NMR experiments, offering a comprehensive approach to confirming the molecular structure and stereochemistry of this alkene.
Introduction
This compound (C₇H₁₄) is an unsaturated hydrocarbon that can exist as two geometric isomers: (E)-3-Methyl-2-hexene and (Z)-3-Methyl-2-hexene. NMR spectroscopy is a powerful analytical technique for unambiguously distinguishing between these isomers and fully characterizing their chemical structure. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved. This document outlines the experimental procedures and data interpretation required for this analysis.
Predicted NMR Data
Due to the limited availability of comprehensive, publicly accessible experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. This data was generated using computational algorithms and serves as a reliable reference for spectral assignment.
Predicted ¹H NMR Data
| Assignment | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |
| Chemical Shift (ppm) | Multiplicity | |
| H1 | 1.65 | d |
| H2 | 5.25 | q |
| H4 | 1.95 | t |
| H5 | 1.40 | sextet |
| H6 | 0.90 | t |
| 3-CH₃ | 1.68 | s |
Predicted ¹³C NMR Data
| Assignment | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene |
| Chemical Shift (ppm) | Chemical Shift (ppm) | |
| C1 | 13.5 | 13.2 |
| C2 | 124.5 | 123.8 |
| C3 | 135.0 | 134.2 |
| C4 | 35.0 | 28.5 |
| C5 | 21.8 | 21.5 |
| C6 | 14.2 | 14.3 |
| 3-CH₃ | 15.8 | 22.5 |
Experimental Protocols
The following protocols are designed for the acquisition of high-quality NMR spectra of this compound, a volatile organic compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules like this compound.
-
Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Transfer : Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Capping : Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent. For long-term experiments, flame-sealing the tube may be necessary.
NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument being used.
-
1D ¹H NMR :
-
Pulse Program : Standard single-pulse experiment (e.g., zg30).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16.
-
-
1D ¹³C NMR :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024 (or more, depending on concentration).
-
-
2D COSY (Correlation Spectroscopy) :
-
Pulse Program : Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width : Same as 1D ¹H NMR in both dimensions.
-
Number of Increments : 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment : 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) :
-
Pulse Program : Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H) : Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C) : 150-180 ppm (centered on the aliphatic and olefinic regions).
-
Number of Increments : 128-256 in the F1 dimension.
-
Number of Scans per Increment : 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) :
-
Pulse Program : Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H) : Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C) : Same as 1D ¹³C NMR.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans per Increment : 8-32.
-
Long-Range Coupling Delay : Optimized for a J-coupling of 8-10 Hz.
-
Structural Elucidation Workflow and Data Interpretation
The complete structural elucidation of this compound is achieved through a systematic analysis of the data obtained from the various NMR experiments.
Analysis of 1D ¹H and ¹³C NMR Spectra
-
¹H NMR : The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. The integration of the signals reveals the relative number of protons in each environment.
-
¹³C NMR : The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts help to distinguish between sp³, sp², and sp hybridized carbons.
Analysis of 2D NMR Spectra
The combination of 2D NMR experiments allows for the definitive assignment of all proton and carbon signals and establishes the connectivity of the molecule.
-
COSY : This experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows for the identification of spin systems within the molecule, such as the ethyl and propyl fragments in this compound.
-
HSQC : The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, enabling the assignment of carbon signals based on their attached protons.
-
HMBC : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons (carbons with no attached protons), such as C3 in this compound.
By integrating the information from all these experiments, the complete and unambiguous structural assignment of (E)- or (Z)-3-Methyl-2-hexene can be achieved. The distinct chemical shifts of the allylic protons and carbons are particularly useful in differentiating between the two isomers.
Application of 3-Methyl-2-hexene in Materials Science: A Review of Available Data
After an extensive review of scientific literature and patent databases, it has been determined that there is currently no established application of 3-Methyl-2-hexene in the field of materials science. While this compound is known as a chemical intermediate, its use as a monomer for the synthesis of specialty polymers, coatings, adhesives, or other materials is not documented in publicly available research.
This document outlines the findings of a comprehensive search and explains the absence of detailed application notes and protocols as requested.
Homopolymerization and Copolymerization
Searches for the homopolymerization of this compound or its copolymerization with other monomers did not yield any specific examples in the context of materials science. Standard polymerization techniques such as cationic polymerization and Ziegler-Natta polymerization are theoretically applicable to alkenes like this compound. However, no studies have been found that specifically investigate the polymerization of this monomer to create new materials. Research in olefin polymerization tends to focus on more readily available or structurally advantageous monomers.
Use as an Additive or Precursor
There is no evidence to suggest that this compound is used as an additive, such as a plasticizer or stabilizer, in existing polymer formulations. Furthermore, while it is a chemical intermediate, its specific conversion into derivatives for materials science applications is not described in the available literature.
Lack of Quantitative Data and Experimental Protocols
Consistent with the absence of documented applications, there is no quantitative data available on the mechanical, thermal, or chemical properties of any polymer derived from this compound. Consequently, no experimental protocols for its use in materials synthesis can be provided.
Information on Structurally Related Compounds
It is important to note that other isomers of methyl-hexene and related olefins, such as 1-hexene and 3-methyl-1-pentene, have been investigated and are used in materials science. For example, 1-hexene is a common comonomer in the production of linear low-density polyethylene (LLDPE), where it is used to introduce short-chain branching and control polymer density and flexibility. Studies on the polymerization of these related compounds are available, but the data and protocols are not transferable to this compound due to differences in chemical structure and reactivity.
Conclusion
The comprehensive search for applications of this compound in materials science did not yield any specific information that would allow for the creation of detailed Application Notes and Protocols as requested. The absence of data in the scientific and patent literature suggests that this compound is not a monomer or material precursor that is currently utilized or has been extensively researched in this field. Therefore, no quantitative data, experimental protocols, or signaling pathway diagrams can be generated.
Researchers, scientists, and drug development professionals interested in novel monomers for material synthesis may consider this a potential area for exploratory research, as the polymerization behavior and resulting material properties of poly(this compound) remain uncharacterized. However, for current applications, the focus remains on other structurally related and more established olefin monomers.
Application Notes and Protocols for the Polymerization of 3-Methyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3] As an alkene, it possesses a double bond that can theoretically undergo addition polymerization to form a long-chain polymer. However, a comprehensive review of the current scientific literature reveals a notable lack of specific studies on the homopolymerization of this compound or its direct application in the development of new polymers. The information available primarily details its chemical and physical properties.[2][3][4][5][6][7]
This document, therefore, provides a theoretical framework and hypothetical protocols for the polymerization of this compound based on established principles of polymer chemistry for structurally similar alkenes. The two primary methods discussed are Cationic Polymerization and Ziegler-Natta Polymerization, both of which are widely used for polymerizing olefins.[8][9][10]
Theoretical Polymerization Pathways
The structure of this compound, an internal alkene with an electron-donating methyl group adjacent to the double bond, suggests that it could be amenable to polymerization via cationic methods. The methyl group can help stabilize the resulting carbocation intermediate, a key step in cationic polymerization.[11][12]
Alternatively, Ziegler-Natta catalysis, a powerful method for polymerizing α-olefins, could potentially be adapted for the polymerization of this compound.[9][10][13][14] While typically more effective for terminal alkenes, certain Ziegler-Natta catalysts can polymerize internal olefins, although often with lower efficiency.[9]
A general workflow for investigating the polymerization of a novel monomer like this compound is outlined below.
Caption: General experimental workflow for polymer synthesis.
The choice of polymerization method is influenced by the monomer's structure. The following diagram illustrates this logical relationship.
Caption: Influence of monomer structure on polymerization method selection.
Hypothetical Experimental Protocols
Protocol 1: Cationic Polymerization of this compound
This protocol is based on general procedures for the cationic polymerization of alkenes with electron-donating substituents.[11]
Objective: To synthesize poly(this compound) via cationic polymerization using a Lewis acid initiator.
Materials:
-
This compound (purified by distillation over sodium)
-
Boron trifluoride etherate (BF₃·OEt₂) as initiator
-
Dichloromethane (CH₂Cl₂, anhydrous) as solvent
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven at 120°C overnight and then cooled under a stream of inert gas.
-
Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous dichloromethane and 10 g (0.102 mol) of purified this compound via syringe under an inert atmosphere.
-
Reaction Initiation: The solution is cooled to -78°C using a dry ice/acetone bath. While stirring vigorously, 0.1 mL of BF₃·OEt₂ is added via syringe.
-
Polymerization: The reaction mixture is stirred at -78°C for 2 hours. The progress of the reaction can be monitored by observing an increase in viscosity.
-
Termination: The polymerization is terminated by the addition of 10 mL of pre-chilled methanol. This will quench the propagating cationic chains.
-
Polymer Precipitation and Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by slowly pouring the solution into a beaker containing 500 mL of vigorously stirring methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and then dried in a vacuum oven at 40°C to a constant weight.
Protocol 2: Ziegler-Natta Polymerization of this compound
This protocol is a hypothetical adaptation of Ziegler-Natta polymerization for an internal alkene, based on systems used for other olefins.[9][14][15]
Objective: To attempt the synthesis of stereoregular poly(this compound) using a Ziegler-Natta catalyst.
Materials:
-
This compound (purified by distillation over sodium)
-
Titanium tetrachloride (TiCl₄) as the catalyst precursor
-
Triethylaluminium (Al(C₂H₅)₃) as the co-catalyst
-
Heptane (anhydrous) as solvent
-
Methanol with 5% HCl (for catalyst deactivation and polymer precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is prepared as described in Protocol 1.
-
Catalyst Preparation: The flask is charged with 100 mL of anhydrous heptane. Under an inert atmosphere and at room temperature, 1.0 mL of a 1 M solution of TiCl₄ in heptane is added, followed by the slow addition of 4.0 mL of a 1 M solution of Al(C₂H₅)₃ in heptane. The mixture is aged for 30 minutes at room temperature, during which a solid precipitate of the active catalyst will form.
-
Monomer Addition: 10 g (0.102 mol) of purified this compound is added to the catalyst slurry via syringe.
-
Polymerization: The reaction flask is heated to 70°C in an oil bath and stirred for 4 hours.
-
Termination and Precipitation: The reaction is cooled to room temperature, and the polymerization is terminated by slowly adding 20 mL of the acidic methanol solution. This will deactivate the catalyst and precipitate the polymer.
-
Purification: The polymer is collected by filtration and washed extensively with methanol to remove catalyst residues.
-
Drying: The resulting polymer is dried in a vacuum oven at 50°C to a constant weight.
Data Presentation: Hypothetical Polymerization Results
The following table summarizes the hypothetical reaction conditions and expected outcomes for the polymerization of this compound. These values are illustrative and would require experimental verification.
| Parameter | Cationic Polymerization | Ziegler-Natta Polymerization |
| Initiator/Catalyst | BF₃·OEt₂ | TiCl₄ / Al(C₂H₅)₃ |
| Solvent | Dichloromethane | Heptane |
| Temperature | -78°C | 70°C |
| Reaction Time | 2 hours | 4 hours |
| Hypothetical Yield | 40-60% | 20-40% |
| Expected Mol. Weight | Low to Moderate (5,000-20,000 g/mol ) | Moderate (10,000-50,000 g/mol ) |
| Expected Polydispersity | Broad ( > 2.0) | Broad ( > 2.5) |
| Expected Stereoregularity | Atactic (non-stereoregular) | Potentially Isotactic or Syndiotactic |
Conclusion and Future Directions
While there is currently no specific data on the polymerization of this compound, the established principles of cationic and Ziegler-Natta polymerization provide a solid foundation for future research. The hypothetical protocols and expected outcomes outlined in these notes are intended to serve as a starting point for researchers interested in exploring the potential of this monomer in the development of new polymeric materials.
Successful polymerization would likely yield a polyolefin with a repeating unit possessing a propyl and a methyl side group. The properties of this polymer would be highly dependent on the molecular weight and stereoregularity achieved. A potential application could be as a modifier for other polyolefins to alter their mechanical or thermal properties.
Further research should focus on the experimental validation of these protocols, followed by a thorough characterization of the resulting polymer's structure and properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC). Optimization of reaction conditions and exploration of other catalyst systems, such as metallocene catalysts, would be crucial next steps in developing novel polymers from this compound.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 17618-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound|lookchem [lookchem.com]
- 6. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A [research.cm.utexas.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrogenation of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the hydrogenation of 3-Methyl-2-hexene to produce 3-Methylhexane. The catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis, crucial for the production of saturated hydrocarbons.[1] This process is widely employed in the pharmaceutical and fine chemical industries.[2] These application notes describe two common heterogeneous catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. Homogeneous catalysis, for instance using Wilkinson's catalyst, is also a viable but distinct method for alkene hydrogenation.[3][4]
Introduction to Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across a double or triple bond in the presence of a metal catalyst.[1][5] For alkenes, this reaction results in the formation of the corresponding alkane. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond.[6][7] The process generally involves the use of heterogeneous catalysts such as palladium, platinum, or nickel, which are often supported on materials like activated carbon to maximize surface area and activity.[5][8] The reaction mechanism is understood to involve the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the alkene.[6][9]
The choice of catalyst can influence the reaction conditions and selectivity. Palladium on carbon is a widely used and versatile catalyst for hydrogenations.[5][8] Raney® Nickel, a finely divided nickel-aluminum alloy, is another effective and common catalyst for this transformation.[10][11] Adams' catalyst, or platinum dioxide (PtO2), is also a highly effective catalyst for the hydrogenation of alkenes.[11][12]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound based on common laboratory practices for similar alkenes.
| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Raney® Nickel |
| Substrate | This compound | This compound |
| Product | 3-Methylhexane | 3-Methylhexane |
| Catalyst | 10% Palladium on Carbon (50% wet) | Raney® Nickel (slurry in water) |
| Catalyst Loading | 5 mol % | ~20% by mass vs. substrate |
| Solvent | Ethanol | Ethanol |
| Hydrogen Pressure | 1 atm (balloon) - 50 psi | 50 psi |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 2-6 hours | 4-12 hours |
| Expected Yield | >95% | >90% |
| Work-up | Filtration and solvent evaporation | Filtration and solvent evaporation |
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Palladium on Carbon (Pd/C)
This protocol outlines the procedure for the hydrogenation of this compound using a 10% Pd/C catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on Carbon (50% wet with water is safer to handle)[13]
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite® or other filter aid
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum/gas inlet adapter
-
Septa
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol % relative to the substrate).
-
Seal the flask with septa and a vacuum/gas inlet adapter.
-
Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove air. This is crucial as Pd/C can be pyrophoric.[13]
-
-
Addition of Solvent and Substrate:
-
Under a positive pressure of inert gas, add anhydrous ethanol via syringe to the flask to create a slurry of the catalyst.
-
Add this compound to the flask via syringe.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.
-
If using a balloon, maintain a positive pressure of hydrogen by keeping the balloon attached to the flask. For higher pressures, transfer the reaction mixture to a suitable hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric. It should be quenched with water.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Methylhexane.
-
-
Purification (if necessary):
-
The crude product is often of high purity. If further purification is required, simple distillation can be performed.
-
Protocol 2: Hydrogenation of this compound using Raney® Nickel
This protocol details the hydrogenation of this compound using Raney® Nickel as the catalyst.
Materials:
-
This compound
-
Raney® Nickel (commercially available as a slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite® or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Vacuum/gas inlet
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
Under a fume hood, carefully decant the water from the Raney® Nickel slurry.
-
Wash the catalyst with anhydrous ethanol three times to remove residual water. Perform this by adding ethanol, gently swirling, allowing the catalyst to settle, and decanting the supernatant. Caution: Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet with a solvent.
-
-
Reaction Setup:
-
Transfer the washed Raney® Nickel catalyst as a slurry in ethanol to the hydrogenation vessel.
-
Add a solution of this compound in ethanol to the vessel.
-
-
Hydrogenation:
-
Seal the hydrogenation apparatus and purge with an inert gas (N₂ or Ar).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring or shaking at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking aliquots for GC analysis. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Allow the catalyst to settle, then carefully decant the product solution.
-
Filter the solution through a pad of Celite® to remove any remaining catalyst particles. Caution: The Raney® Nickel on the filter pad is highly pyrophoric and should be kept wet and disposed of properly by quenching with dilute acid.
-
Rinse the reaction vessel and filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Methylhexane.
-
-
Purification (if necessary):
-
If required, the product can be purified by distillation.
-
Visualizations
Caption: General workflow for the catalytic hydrogenation of this compound.
Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. charettelab.ca [charettelab.ca]
- 4. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Khan Academy [khanacademy.org]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 13. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Methyl-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 3-Methyl-2-hexene. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The primary challenge in synthesizing this compound is controlling the stereochemistry of the trisubstituted double bond to selectively obtain either the (E) or (Z) isomer.[1][2] Trisubstituted alkenes present synthetic difficulties because the energy difference between the E and Z isomers is often small, making it hard to achieve high kinetic selectivity.[2] Furthermore, many standard olefination reactions have an inherent thermodynamic preference for the more stable (E)-alkene, making the synthesis of the less stable (Z)-isomer particularly challenging.[3]
Key challenges include:
-
Controlling E/Z Selectivity: Many synthetic methods yield mixtures of (E) and (Z) isomers, requiring difficult purification steps.[4]
-
Steric Hindrance: The reactants required for synthesis can be sterically hindered, potentially leading to low reaction yields and slow reaction rates.[2]
-
Lack of General Methods: There are few broadly applicable, high-yielding, and stereoselective methods for creating trisubstituted alkenes, especially for accessing either stereoisomer at will.[2]
-
Side Reactions: Competing elimination or rearrangement reactions can reduce the yield of the desired product.
Q2: Which synthetic methods are commonly used for the stereoselective synthesis of trisubstituted alkenes like this compound?
Several methods can be adapted for the stereoselective synthesis of this compound, with varying degrees of success in controlling the E/Z ratio. The most common are:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method typically shows a strong preference for the (E)-isomer.[5][6] Modifications like the Still-Gennari variation can be used to favor the (Z)-isomer.[7]
-
Julia Olefination (and its modifications): The classical Julia-Lythgoe olefination is known for producing (E)-alkenes with high selectivity.[8][9] The Julia-Kocienski modification is a one-pot procedure that also provides excellent (E)-selectivity.[10][11]
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene.[12]
-
Organocuprate Addition to Alkynes: The reaction of organocuprates with alkynes (carbocupration) can be a powerful method for generating stereodefined vinylcopper intermediates, which can then be functionalized to yield the desired alkene.[13][14]
Q3: How can I analyze the E/Z ratio of my this compound product?
The most common methods for determining the stereoisomeric ratio of alkene products are:
-
Gas Chromatography (GC): The (E) and (Z) isomers of this compound will likely have slightly different retention times on a suitable GC column, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The chemical shifts of the vinylic proton and the allylic protons will be different for the (E) and (Z) isomers due to different spatial arrangements and through-space effects (Nuclear Overhauser Effect, NOE). 2D NMR techniques like NOESY can definitively establish the stereochemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Guide 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
Problem: My HWE reaction to synthesize (E)-3-Methyl-2-hexene is producing a significant amount of the (Z)-isomer, resulting in a low E/Z ratio.
Possible Causes and Solutions:
-
Inadequate Equilibration: The high (E)-selectivity of the HWE reaction relies on the equilibration of the intermediate oxaphosphetanes to the thermodynamically more stable trans-intermediate. If this equilibration is not favored, selectivity will decrease.[5]
-
Reaction Conditions: Temperature, solvent, and the choice of base and counterion can significantly impact selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for poor HWE stereoselectivity.
Guide 2: Low Yield in Wittig Reaction
Problem: The synthesis of this compound via a Wittig reaction is resulting in a low yield of the desired alkene.
Possible Causes and Solutions:
-
Inefficient Ylide Formation: The phosphonium salt precursor may not be fully deprotonated. This is common if the base is not strong enough or if there is residual moisture.[15][16]
-
Steric Hindrance: The reaction involves coupling butan-2-one with an ethylidene ylide, or propanal with a sec-butylidene ylide. Steric hindrance in either the carbonyl compound or the ylide can slow down the reaction.
-
Side Reactions: The ylide can be basic enough to cause self-condensation of the aldehyde or ketone starting material (an aldol reaction).
-
Difficult Purification: The byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to separate from the alkene product, leading to apparent low yields after purification.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware and solvents meticulously. The presence of water will quench the strong base used for deprotonation.
-
Verify Base Strength: For non-stabilized ylides needed for (Z)-selectivity, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required.[16]
-
Optimize Reaction Temperature: Perform the ylide formation at a low temperature (e.g., 0 °C or -78 °C) before adding the carbonyl compound to minimize side reactions.
-
Purification Strategy: Triphenylphosphine oxide is moderately polar. It can often be removed by careful column chromatography on silica gel. Alternatively, precipitating the oxide by adding a non-polar solvent like hexane or pentane to the crude reaction mixture can be effective.
Experimental Protocols & Data
Protocol 1: (E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of (E)-3-Methyl-2-hexene from propanal and the appropriate phosphonate ester.
Reaction Scheme: (EtO)₂P(O)CH(CH₃)CH₂CH₃ + Propanal --(Base)--> (E)-3-Methyl-2-hexene
Methodology:
-
Phosphonate Preparation (Arbuzov Reaction): Diethyl (1-methylpropyl)phosphonate is prepared by reacting 2-bromobutane with triethyl phosphite. This reaction is typically heated to drive it to completion.
-
Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.
-
Slowly add a solution of diethyl (1-methylpropyl)phosphonate (1.0 equivalent) in THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Olefination: Cool the resulting phosphonate anion solution back to 0 °C.
-
Add propanal (1.0 equivalent) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using pentane or hexane as the eluent to yield pure (E)-3-Methyl-2-hexene.
Protocol 2: (Z)-Selective Synthesis via Wittig Reaction
This protocol outlines the synthesis of (Z)-3-Methyl-2-hexene using a non-stabilized Wittig ylide.
Reaction Scheme: [Ph₃P⁺CH₂CH₂CH₃]Br⁻ + Butan-2-one --(Base)--> (Z)-3-Methyl-2-hexene
Methodology:
-
Phosphonium Salt Preparation: Prepare propyltriphenylphosphonium bromide by reacting triphenylphosphine with 1-bromopropane in a suitable solvent like toluene or acetonitrile.
-
Ylide Formation: Add propyltriphenylphosphonium bromide (1.0 equivalent) to a flame-dried flask under an inert atmosphere. Add anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.0 equivalent) dropwise. The formation of the deep red or orange ylide indicates successful deprotonation.
-
Stir the mixture at 0 °C for 1 hour.
-
Olefination: Add butan-2-one (1.0 equivalent) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by adding water.
-
Extract the mixture with pentane (3x). The triphenylphosphine oxide byproduct has low solubility in pentane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Carefully concentrate the solution. If triphenylphosphine oxide precipitates, filter it off. The filtrate can be further purified by chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical outcomes for olefination reactions used to produce trisubstituted alkenes. Note that specific results for this compound may vary.
| Reaction | Typical Substrates | Expected Major Isomer | Typical E:Z Ratio | Typical Yield (%) | Reference |
| Standard HWE | Aldehyde + Stabilized Phosphonate | E | >95:5 | 70-90% | [5],[6] |
| Still-Gennari HWE | Aldehyde + EWG-Phosphonate | Z | >10:90 | 60-85% | [7] |
| Julia-Kocienski | Aldehyde + Heteroaryl Sulfone | E | >95:5 | 75-95% | [10],[11] |
| Wittig (Stabilized) | Aldehyde + Stabilized Ylide | E | Highly Variable | 50-80% | [12] |
| Wittig (Non-stabilized) | Aldehyde/Ketone + Non-stabilized Ylide | Z | >90:10 | 50-70% | [12] |
Conceptual Diagrams
General Retrosynthetic Pathways
The synthesis of this compound can be approached from several retrosynthetic disconnections, leading to different starting materials for various named reactions.
Caption: Retrosynthetic analysis for this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Julia Olefination [organic-chemistry.org]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Synthesis of 3-Methyl-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-2-hexene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guides
This section is divided by the two primary synthesis routes for this compound: the Wittig Reaction and the Dehydration of 3-Methyl-2-hexanol.
A. Wittig Reaction Route
The Wittig reaction is a versatile method for alkene synthesis. It involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the key starting materials are 2-pentanone and a phosphorus ylide derived from ethyltriphenylphosphonium bromide.
Experimental Workflow: Wittig Synthesis of this compound
A generalized workflow for the Wittig synthesis of this compound.
Troubleshooting Q&A: Wittig Reaction
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my yield of this compound consistently low? | 1. Inefficient Ylide Formation: The strong base may be quenched by moisture or acidic protons. The phosphonium salt may be impure. 2. Steric Hindrance: 2-pentanone is a ketone, which is generally less reactive than an aldehyde. 3. Side Reactions: The ylide may be unstable and decompose before reacting with the ketone. The aldehyde can undergo self-condensation if basic conditions are too harsh.[1] | 1. Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF) and perform the reaction under an inert atmosphere (N2 or Ar). Use a fresh, high-purity phosphonium salt. 2. Optimize Reaction Conditions: Add the ketone slowly to the ylide at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.[2] Consider using a more reactive phosphonium ylide if possible. 3. Alternative Methods: For sterically hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[3] |
| I am getting a mixture of E and Z isomers. How can I improve the selectivity for the desired isomer? | The stereoselectivity of the Wittig reaction is influenced by the stability of the phosphorus ylide. Unstabilized ylides (like the one used for this synthesis) typically favor the Z-isomer, while stabilized ylides favor the E-isomer.[4][5] | 1. For the Z-isomer: Use a non-stabilized ylide in a polar aprotic solvent like DMF or HMPA in the presence of salt-free conditions.[4] 2. For the E-isomer: Use the Schlosser modification of the Wittig reaction, which involves deprotonation of the betaine intermediate with a second equivalent of strong base at low temperature, followed by protonation.[4] |
| The reaction does not seem to be going to completion, and I have a lot of unreacted starting material. | 1. Insufficient Base: Not enough strong base was used to fully deprotonate the phosphonium salt. 2. Low Reaction Temperature: The reaction may not have been allowed to warm to a sufficient temperature to proceed at a reasonable rate. 3. Poor Quality Reagents: The ketone or phosphonium salt may be old or impure. | 1. Use a slight excess of strong base: Typically 1.05-1.1 equivalents are used. 2. Increase Reaction Time/Temperature: After the initial low-temperature addition, allow the reaction to stir at room temperature overnight. Gentle heating can also be considered, but monitor for side reactions. 3. Purify Starting Materials: Distill the 2-pentanone and recrystallize the phosphonium salt before use. |
| How do I effectively remove the triphenylphosphine oxide byproduct? | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired alkene due to similar polarities. | 1. Crystallization: In some cases, the triphenylphosphine oxide can be crystallized out of a non-polar solvent like hexane or a mixture of hexane and ether. 2. Column Chromatography: Flash column chromatography on silica gel is the most common method for separation. A non-polar eluent system (e.g., hexane or pentane) is typically used, as this compound is non-polar. 3. Precipitation: Dissolving the crude product in a minimal amount of a solvent in which the alkene is soluble but the oxide is not can lead to precipitation of the triphenylphosphine oxide. |
Logical Troubleshooting Flow for Low Yield in Wittig Synthesis
A decision tree for troubleshooting low yields in the Wittig synthesis.
B. Dehydration of 3-Methyl-2-hexanol Route
The acid-catalyzed dehydration of 3-Methyl-2-hexanol is another common method for synthesizing this compound. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.
Experimental Workflow: Dehydration of 3-Methyl-2-hexanol
A generalized workflow for the dehydration of 3-Methyl-2-hexanol.
Troubleshooting Q&A: Dehydration of 3-Methyl-2-hexanol
| Question | Possible Cause(s) | Troubleshooting Steps |
| My yield is low, and the product is a complex mixture of isomers. | 1. Carbocation Rearrangements: The secondary carbocation formed can rearrange to a more stable tertiary carbocation, leading to multiple alkene products.[1] 2. Incomplete Reaction: Insufficient heating or catalyst concentration. 3. Side Reactions: Polymerization of the alkene product can occur in the presence of strong acid. Ether formation is also a possibility at lower temperatures.[6] | 1. Use a milder dehydrating agent: Phosphorus oxychloride (POCl3) in pyridine can minimize rearrangements.[7] A milder acid catalyst like phosphoric acid is often preferred over sulfuric acid.[8] 2. Optimize Temperature: Ensure the reaction is heated sufficiently to distill the alkene product as it forms, which shifts the equilibrium towards the product (Le Chatelier's principle).[9] 3. Control Reaction Time: Avoid prolonged heating which can promote polymerization. |
| The reaction produced a significant amount of a high-boiling point byproduct. | This is likely an ether, formed by the reaction of two alcohol molecules. This side reaction is favored at lower temperatures.[6] | Increase the reaction temperature: Ensure the temperature is high enough to favor elimination over substitution (ether formation). The required temperature varies for primary, secondary, and tertiary alcohols.[1] |
| My product is contaminated with the starting alcohol. | Incomplete Dehydration: The reaction did not go to completion. | Increase heating or reaction time: Ensure the distillation of the product is complete. You can also try a stronger acid catalyst, but be mindful of potential side reactions. |
| How can I improve the regioselectivity to favor this compound? | Dehydration of 3-methyl-2-hexanol can also produce 3-methyl-1-hexene. According to Zaitsev's rule, the more substituted alkene (this compound) is generally the major product. | Use a bulky base with a tosylated alcohol: Converting the alcohol to a tosylate and then performing an E2 elimination with a bulky, non-nucleophilic base (e.g., potassium tert-butoxide) can favor the formation of the less sterically hindered alkene (Hofmann product), but for favoring the Zaitsev product, standard acid-catalyzed dehydration is usually effective. The choice of acid and temperature can fine-tune the product ratio. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two most common laboratory-scale synthetic routes are the Wittig reaction and the acid-catalyzed dehydration of an alcohol. The Wittig reaction offers better control over the position of the double bond, while dehydration is often simpler to perform but can lead to isomeric mixtures.
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of spectroscopic methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can distinguish between the E and Z isomers.
-
Infrared (IR) Spectroscopy: Will show characteristic C=C stretching and C-H stretching frequencies for an alkene.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (98.19 g/mol ).[10][11]
-
Gas Chromatography (GC): Can be used to determine the purity of the product and the ratio of any isomeric byproducts.
Q3: What are the safety precautions I should take when synthesizing this compound?
A3:
-
Wittig Reaction: The strong bases used (e.g., n-butyllithium) are pyrophoric and must be handled with extreme care under an inert atmosphere. The solvents are typically flammable.
-
Dehydration of Alcohols: Concentrated acids like sulfuric and phosphoric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
This compound: The product is a flammable liquid.
Q4: Are there any "greener" alternatives for the synthesis of this compound?
A4: For the dehydration of alcohols, solid acid catalysts like Montmorillonite KSF clay are being explored as more environmentally friendly alternatives to strong mineral acids.[12] These catalysts are often reusable and can lead to cleaner reactions.
III. Experimental Protocols
A. Wittig Synthesis of this compound (Illustrative Protocol)
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain this compound.
B. Dehydration of 3-Methyl-2-hexanol (Illustrative Protocol)
Materials:
-
3-Methyl-2-hexanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Set up a fractional distillation apparatus.
-
In the distillation flask, combine 3-Methyl-2-hexanol and a catalytic amount of concentrated phosphoric acid (or sulfuric acid) along with a few boiling chips.
-
Heat the mixture gently. The alkene product will begin to distill along with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approx. 95-98 °C).
IV. Quantitative Data
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield | Key Advantages | Key Disadvantages | Stereoselectivity |
| Wittig Reaction | 50-80% | High regioselectivity; double bond position is fixed. | Requires stoichiometric amounts of the phosphonium salt and strong base; generates triphenylphosphine oxide byproduct. | Can be controlled to favor either E or Z isomer depending on conditions.[4] |
| Acid-Catalyzed Dehydration | 60-90% | Simple procedure; uses inexpensive reagents. | Can lead to a mixture of alkene isomers due to carbocation rearrangements; potential for ether formation and polymerization.[1][6] | Generally follows Zaitsev's rule, favoring the more substituted alkene, but can produce a mixture of E and Z isomers. |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction. The values provided are for illustrative purposes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. beyondbenign.org [beyondbenign.org]
Technical Support Center: Purification of 3-Methyl-2-hexene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methyl-2-hexene. It includes detailed experimental protocols and data to ensure successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route.
-
Isomers: Positional and geometric isomers of hexene are the most frequent impurities due to their similar physical properties, making them difficult to separate.[1][2] Examples include other methyl-hexene isomers and the (E)/(Z) isomers of this compound itself.[3][4]
-
Synthesis-Related Impurities: If prepared via a Wittig reaction, impurities can include unreacted aldehydes or ketones and triphenylphosphine oxide.[5][6] Dehydration of an alcohol can lead to a mixture of different alkene isomers.[7]
-
Degradation Products: As an alkene, this compound can oxidize in the presence of air, especially when exposed to heat or light, forming products like aldehydes and ketones.[8][9]
Q2: Which purification method is best for this compound?
A2: The choice depends on the required purity and the nature of the impurities.
-
Fractional Distillation: This is the primary method for separating volatile liquids with close boiling points.[7][10] It is effective for removing isomers if there is a sufficient boiling point difference.[11][12]
-
Preparative Gas Chromatography (Prep GC): For achieving very high purity (>99.5%) or for separating isomers with nearly identical boiling points, Prep GC is the ideal technique.[13][14] It offers superior separation efficiency for volatile compounds.[15]
Q3: How can I assess the purity of my purified this compound?
A3: Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like this compound.[16] Using a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for both quantification of purity and identification of residual impurities.[9][17]
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound is a flammable liquid and should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources, heat, and direct sunlight.[8][18] To prevent oxidation and potential polymerization, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Data Presentation: Physical Properties of this compound and Common Isomers
The separation of this compound from its isomers by distillation is challenging due to their close boiling points. The following table summarizes key physical data.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (mixture) | 17618-77-8 | C₇H₁₄ | 98.19 | ~94 |
| (E)-3-Methyl-2-hexene | 20710-38-7 | C₇H₁₄ | 98.19 | Not specified |
| (Z)-3-Methyl-2-hexene | 15840-60-5 | C₇H₁₄ | 98.19 | Not specified |
| 1-Hexene | 592-41-6 | C₆H₁₂ | 84.16 | 63.5 |
| (E)-2-Hexene | 4050-45-7 | C₆H₁₂ | 84.16 | 67.9 |
| (Z)-2-Hexene | 7688-21-3 | C₆H₁₂ | 84.16 | 68.8 |
| (E)-3-Hexene | 13269-52-8 | C₆H₁₂ | 84.16 | 67.1 |
| (Z)-3-Hexene | 7642-09-3 | C₆H₁₂ | 84.16 | 66.4 |
Data sourced from PubChem, NIST WebBook, and Wikipedia.[2][3][4][18][19]
Purification Workflow and Decision Making
The following diagrams illustrate a general purification workflow and a decision-making process for selecting the appropriate technique.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Fractional Distillation
| Possible Cause | Suggested Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with more efficient packing (e.g., Vigreux or metal sponge) to increase the number of theoretical plates.[20] |
| Distillation Rate Too Fast | Reduce the heating rate to ensure a slow, steady distillation. This allows for proper vapor-liquid equilibrium to be established, which is critical for separating compounds with close boiling points.[20] |
| Poor Column Insulation | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[20] |
| Fluctuating Heat Source | Employ a stable heating source like a heating mantle with a controller or an oil bath for consistent boiling.[20] |
Issue 2: Low Recovery of Purified Product
| Possible Cause | Suggested Solution |
| Hold-up in the Distillation Column | The packing material can retain liquid. After distillation, allow the column to cool completely to recover any condensed product.[20] |
| Product Loss During Transfers | Minimize the number of transfers. Rinse glassware with a small amount of a volatile solvent (like hexane) and add the rinsing to the product.[20] |
| Polymerization upon Heating | Alkenes can polymerize at high temperatures. Consider using vacuum distillation to lower the boiling point. If not possible, add a polymerization inhibitor (e.g., BHT) to the distillation flask.[9][20] |
Issue 3: Product Contamination After Purification
| Possible Cause | Suggested Solution |
| Carryover of Impurities (Bumping) | Ensure smooth boiling by using a magnetic stirrer or fresh boiling chips. Avoid excessively rapid boiling, which can splash less volatile impurities into the condenser.[20] |
| Presence of an Azeotrope | An azeotrope with a solvent or impurity may prevent complete separation by distillation. In this case, an alternative method like preparative GC is required.[20] |
| Leaks in the Distillation Apparatus | Ensure all ground glass joints are properly sealed. Use appropriate grease for joints if performing vacuum distillation. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is designed for the purification of this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a distilling flask, a packed fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.[21]
-
Sample Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Turn on the cooling water to the condenser.[21]
-
Begin heating the distilling flask gently using a heating mantle.
-
Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the most volatile component.[22]
-
Collect the initial fraction (forerun), which may contain low-boiling impurities, in a separate flask.
-
When the temperature rises and stabilizes at the boiling point of this compound (~94°C), switch to a clean receiving flask to collect the main product fraction.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
-
Analysis: Analyze the collected fraction(s) by GC-MS to determine purity.
Protocol 2: Preparative Gas Chromatography (Prep GC)
This method is for obtaining high-purity this compound, especially for separating close-boiling isomers.[13]
-
System Preparation:
-
Install an appropriate preparative-scale column (a non-polar phase like DB-1 or DB-5 is a good starting point) in the Prep GC system.
-
Set the carrier gas (e.g., Helium or Nitrogen) flow rate according to the column specifications.
-
Establish a suitable temperature program. For this compound, an initial oven temperature of 50-60°C, followed by a ramp of 5-10°C/min to ~150°C, can be effective.
-
Set the injector and detector temperatures appropriately (e.g., 200°C).
-
-
Injection and Separation:
-
Perform an initial analytical-scale injection to determine the retention time of this compound and its impurities.
-
Inject a larger volume of the crude or partially purified sample onto the column. Avoid overloading, as it will compromise separation.[14]
-
-
Fraction Collection:
-
Program the fraction collector to open and trap the eluent at the predetermined retention time of the this compound peak.
-
Collection traps are typically cooled with liquid nitrogen or a dry ice/acetone bath to efficiently condense the purified compound.[14]
-
-
Repetitive Cycles: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
-
Analysis: Combine the collected fractions and confirm the final purity using analytical GC-MS.
Protocol 3: Purity Analysis by GC-MS
This protocol outlines a standard method for verifying the purity of this compound.[9]
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 µL in 1 mL of a volatile solvent like hexane).
-
GC-MS Parameters:
-
Column: A standard 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.
-
Injector: Split mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.[9]
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate purity by dividing the peak area of this compound by the total area of all peaks (Area % method).
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Hexene - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Dehydration of an alcohol [cs.gordon.edu]
- 8. 3-methylhex-2-ene | CAS#:17618-77-8 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. tnhmc.com [tnhmc.com]
- 11. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 12. WO2022144208A1 - Method for purifying 1-hexene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Impurities in 3-Methyl-2-hexene Samples
Welcome to the technical support center for resolving impurities in 3-Methyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Common impurities in this compound can originate from its synthesis route, degradation, or storage. These typically include:
-
Geometric Isomers: The most common impurity is the corresponding geometric isomer, either (E)-3-methyl-2-hexene or (Z)-3-methyl-2-hexene, depending on the stereochemistry of your target molecule.
-
Positional Isomers: Other C7H14 isomers with similar boiling points may be present, such as 3-methyl-1-hexene or 3-methyl-3-hexene.
-
Unreacted Starting Materials: Depending on the synthesis method, you may find residual starting materials. For example, if synthesized via dehydration, 3-methyl-2-hexanol could be present. If a Wittig reaction was used, unreacted 2-pentanone and byproducts related to the phosphonium ylide may be found.
-
Synthesis Byproducts: Triphenylphosphine oxide is a common byproduct if the Wittig reaction is employed.
-
Degradation Products: Alkenes can undergo oxidation, especially if exposed to air and light, leading to the formation of peroxides, which can further react to form aldehydes and ketones. Polymerization can also occur over time.
Q2: How can I accurately determine the purity of my this compound sample?
A2: The most effective methods for determining the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying volatile impurities. A nonpolar GC column can separate isomers based on their boiling points, and the mass spectrometer provides fragmentation patterns for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities. Specific chemical shifts and coupling constants can distinguish between geometric isomers and other structurally related impurities.
Q3: My this compound sample has a yellowish tint and seems viscous. What could be the cause?
A3: A yellowish color and increased viscosity can be indicators of degradation. This is often due to the formation of peroxides and subsequent polymerization, especially if the sample has been stored for an extended period or exposed to air and light. It is crucial to test for peroxides before attempting purification by distillation, as peroxides can be explosive when heated.
Q4: What is the best method to purify this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities:
-
Fractional Distillation: This is highly effective for separating this compound from impurities with different boiling points, such as positional isomers and residual starting materials.
-
Preparative Gas Chromatography (Prep-GC): For separating compounds with very close boiling points, such as geometric isomers, preparative GC can provide high-purity fractions, albeit on a smaller scale.
-
Chemical Treatment: Washing the sample with a freshly prepared solution of ferrous sulfate or sodium metabisulfite can remove peroxide impurities.
Q5: How should I store purified this compound to maintain its purity?
A5: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place to prevent light-induced degradation and polymerization. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of this compound.
Issue 1: Poor Separation of Isomers in GC Analysis
| Possible Cause | Suggested Solution |
| Inappropriate GC Column | Use a long (e.g., >30 m) nonpolar capillary column (e.g., DB-1, HP-5ms) for good separation of hydrocarbon isomers. |
| Incorrect Temperature Program | Optimize the oven temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min) to enhance separation of volatile isomers. |
| Carrier Gas Flow Rate is Not Optimal | Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for the column dimensions to maximize efficiency. |
Issue 2: Inaccurate Quantification in NMR Analysis
| Possible Cause | Suggested Solution |
| Poor Signal-to-Noise Ratio | Increase the number of scans to improve the signal-to-noise ratio, especially for minor impurities. |
| Overlapping Peaks | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to achieve better spectral dispersion and resolve overlapping signals. |
| Incorrect Integration | Ensure proper phasing and baseline correction before integration. Integrate non-overlapping peaks for the most accurate quantification. |
Issue 3: Low Recovery After Fractional Distillation
| Possible Cause | Suggested Solution |
| Distillation Rate is Too Fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium. A slow, steady distillation is key for good separation and recovery.[1] |
| Inefficient Fractionating Column | Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a column packed with Raschig rings or metal sponge).[1] |
| Poor Column Insulation | Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.[1] |
| Product Holdup in the Column | After distillation, allow the column to cool completely to recover any condensed liquid retained by the packing material. |
Quantitative Data
Table 1: Estimated GC Retention Data for this compound and Potential Impurities
Elution order on a standard nonpolar column (e.g., DB-1) is primarily determined by boiling point.
| Compound | Structure | Boiling Point (°C) | Expected Elution Order |
| 3-Methyl-1-hexene | CH₂(CH)CH(CH₃)CH₂CH₂CH₃ | 87-88 | 1 |
| (Z)-3-Methyl-2-hexene | cis-CH₃CH=C(CH₃)CH₂CH₂CH₃ | 94-95 | 2 |
| (E)-3-Methyl-2-hexene | trans-CH₃CH=C(CH₃)CH₂CH₂CH₃ | 97-98 | 3 |
| 3-Methyl-3-hexene | CH₃CH₂CH=C(CH₃)CH₂CH₃ | 99-100 | 4 |
| 3-Methyl-2-hexanol | CH₃CH(OH)CH(CH₃)CH₂CH₂CH₃ | 155-157 | 5 |
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for this compound and Potential Impurities
Chemical shifts (δ) are in ppm relative to TMS. J-couplings are in Hz.
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| (Z)-3-Methyl-2-hexene | ~5.1-5.3 (q, 1H, J≈6.8 Hz, =CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~1.6-1.7 (s, 3H, =C-CH₃), ~1.5-1.6 (d, 3H, J≈6.8 Hz, =CH-CH₃) | ~135 (=C), ~125 (=CH), ~35 (allylic CH₂), ~23 (=C-CH₃), ~14 (=CH-CH₃) |
| (E)-3-Methyl-2-hexene | ~5.2-5.4 (q, 1H, J≈6.5 Hz, =CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~1.6-1.7 (s, 3H, =C-CH₃), ~1.5-1.6 (d, 3H, J≈6.5 Hz, =CH-CH₃) | ~136 (=C), ~124 (=CH), ~41 (allylic CH₂), ~16 (=C-CH₃), ~14 (=CH-CH₃) |
| 3-Methyl-1-hexene | ~5.6-5.8 (m, 1H, -CH=), ~4.8-5.0 (m, 2H, =CH₂), ~2.0-2.2 (m, 1H, allylic CH) | ~144 (-CH=), ~113 (=CH₂), ~40 (allylic CH) |
| 3-Methyl-2-hexanol | ~3.5-3.8 (m, 1H, CH-OH), ~1.1-1.2 (d, 3H, CH(OH)-CH₃), ~0.8-1.0 (m, 6H, other CH₃) | ~75 (CH-OH), ~39 (CH-CH₃), ~20 (CH(OH)-CH₃) |
| Triphenylphosphine oxide | ~7.4-7.8 (m, 15H, Ar-H) | ~132 (ipso-C), ~131 (para-C), ~128 (ortho/meta-C) |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of a volatile solvent like hexane or dichloromethane in a volumetric flask.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent.
-
-
Instrument Parameters (Example):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness nonpolar column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 35-250 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks by comparing their retention times and mass spectra to known standards or library data to identify impurities.
-
Calculate the relative percentage of each component by peak area integration.
-
Protocol 2: Purification by Fractional Distillation
-
Peroxide Test and Removal (Crucial Safety Step):
-
Test a small aliquot of the crude this compound for peroxides using peroxide test strips or the potassium iodide method.
-
If peroxides are present, wash the sample with an equal volume of a freshly prepared 5-10% aqueous ferrous sulfate (FeSO₄) solution. Separate the organic layer and dry it with anhydrous magnesium sulfate (MgSO₄).
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Use dry glassware.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Fit a fractionating column (e.g., Vigreux) onto the flask, followed by a distillation head with a thermometer and a condenser.
-
Insulate the column with glass wool or aluminum foil.
-
-
Distillation Procedure:
-
Gently heat the distilling flask using a heating mantle.
-
Observe the condensation ring slowly rising up the fractionating column.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 94-98 °C, depending on the isomer), switch to a clean, pre-weighed receiving flask.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving impurities.
Caption: Experimental workflow for purification by fractional distillation.
Caption: Logical workflow for GC-MS analysis of sample purity.
References
Technical Support Center: Optimizing Synthesis of 3-Methyl-2-hexene
Welcome to the technical support center for the synthesis of 3-Methyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental conditions and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield of the desired alkene is a common obstacle. Several factors, from reaction choice to procedural execution, can be at play.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Pathway | The choice of synthesis method is critical. Dehydration of 3-methyl-2-hexanol can lead to a mixture of products due to carbocation rearrangements.[1][2] The Wittig reaction offers more regioselectivity, forming the double bond specifically at the carbonyl's original position.[3] |
| Competition with Substitution Reactions | In elimination reactions like dehydrohalogenation, substitution (SN1 and SN2) can be a competing pathway, especially with primary and secondary substrates.[4] |
| Poor Leaving Group | The efficiency of elimination reactions is highly dependent on the quality of the leaving group. Hydroxyl (-OH) and alkoxy (-OR) groups are poor leaving groups and require activation (e.g., protonation in acid-catalyzed dehydration).[4] |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. |
| Sub-optimal Base Selection (for Elimination) | A weak or sterically unhindered base can favor substitution over elimination.[4] |
Issue 2: Formation of Multiple Isomers
The presence of isomeric impurities complicates purification and reduces the yield of the target compound.
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangements (Acid-Catalyzed Dehydration) | The acid-catalyzed dehydration of alcohols, such as 3-methyl-3-hexanol, proceeds through a carbocation intermediate that can rearrange to a more stable carbocation, leading to a mixture of alkene products.[1][5] |
| Non-selective Elimination | Dehydrohalogenation of a suitable alkyl halide can produce different regioisomers depending on the base used and the substitution pattern of the substrate. |
| Lack of Stereoselectivity (Wittig Reaction) | The Wittig reaction can produce a mixture of (E) and (Z) isomers. The stereochemical outcome is dependent on the stability of the phosphonium ylide. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[6] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging.
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | Isomeric byproducts often have boiling points very close to the desired product, making separation by standard distillation difficult. |
| Presence of Starting Materials | An incomplete reaction will leave unreacted starting materials in the crude product mixture. |
| Formation of Polymeric Byproducts | Under strongly acidic or basic conditions, or at elevated temperatures, aldehydes and other reactive species can polymerize.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?
A1: The Wittig reaction is generally the most reliable method for controlling the position of the double bond.[3] By reacting 2-pentanone with ethyltriphenylphosphonium bromide in the presence of a strong base, the double bond is formed specifically between carbons 2 and 3 of the hexene backbone. This avoids the carbocation rearrangements that are common in acid-catalyzed dehydration of alcohols.[1][2]
Q2: I am performing an acid-catalyzed dehydration of 3-methyl-3-hexanol and getting a mixture of alkenes. How can I favor the formation of this compound?
A2: While it is challenging to obtain a single product from this reaction, you can influence the product distribution by carefully controlling the reaction conditions. Using a milder acid and lower temperatures may slightly favor the less substituted products. However, the formation of multiple isomers is inherent to this mechanism due to carbocation stability.[2] For higher purity, a different synthetic route like the Wittig reaction is recommended.[3]
Q3: What type of base should I use for a dehydrohalogenation reaction to produce this compound?
A3: To favor elimination over substitution, a strong, sterically hindered base is recommended.[4] Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective at removing a proton but are poor nucleophiles due to their size, thus minimizing substitution side reactions.[4]
Q4: How can I improve the E/Z selectivity in a Wittig reaction for this compound synthesis?
A4: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically lead to the (Z)-alkene as the major product.[6] To favor the (E)-alkene, a Schlosser modification of the Wittig reaction can be employed, which involves the use of phenyllithium at low temperatures to equilibrate the intermediate betaine.
Q5: My purified this compound is unstable and polymerizes upon storage. How can I prevent this?
A5: Dienes and some alkenes can be susceptible to peroxide formation and subsequent polymerization, especially when exposed to air and light.[8] It is advisable to store the purified alkene under an inert atmosphere (e.g., nitrogen or argon), in a sealed container, and at a low temperature. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also help to prevent polymerization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 2-pentanone and ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Pentanone
-
Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-pentanone (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Decision tree for troubleshooting isomer formation in this compound synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. e-Assignment #2 - Connecting Chem 501 and Chem 502 [sas.upenn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chegg.com [chegg.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Methyl-2-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Methyl-2-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed and protected from light and heat to prevent degradation.[3] The storage location should be away from incompatible materials, particularly oxidizing agents.[3]
Q2: How stable is this compound at room temperature?
A2: this compound is a stable material if stored under the proper conditions.[3] However, as with many alkenes, prolonged exposure to heat and light can lead to gradual degradation.[3] The primary degradation pathways include isomerization and oxidation. For experiments requiring high purity, it is recommended to use a freshly opened container or a sample that has been stored correctly.
Q3: What are the common degradation products of this compound?
A3: The main degradation pathways for this compound are isomerization and oxidation.
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Isomerization: this compound exists as two geometric isomers: (E)-3-Methyl-2-hexene (trans) and (Z)-3-Methyl-2-hexene (cis). The (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.[4] Over time, especially in the presence of heat or acidic impurities, the less stable (Z)-isomer can convert to the more stable (E)-isomer.[4]
-
Oxidation: In the presence of oxygen or other oxidizing agents, the double bond in this compound is susceptible to oxidation.[3][5] This can lead to the formation of various products, including epoxides, diols, or even cleavage of the double bond to form ketones and carboxylic acids, depending on the conditions.[1][6][7]
Q4: Can I handle this compound on an open lab bench?
A4: Due to its flammable nature and volatility, it is highly recommended to handle this compound in a well-ventilated fume hood.[1] It is crucial to keep it away from open flames, sparks, and other potential ignition sources.[1][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q5: How can I check the purity of my this compound sample?
A5: The most effective method for determining the purity of a this compound sample is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9] This technique can separate the (E) and (Z) isomers and identify potential impurities or degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC analysis | 1. Isomerization to the more stable isomer.2. Oxidation from improper storage.3. Contamination from solvent or handling. | 1. Compare retention times with analytical standards for both (E) and (Z) isomers.2. Analyze the sample using GC-MS to identify potential oxidation products (e.g., epoxides, ketones).3. Run a blank analysis of the solvent and ensure all glassware is clean and dry. |
| Low assay or purity of the starting material | 1. Degradation during previous storage or shipping.2. The material is old or from a previously opened container. | 1. If purity is critical, consider purifying the material by distillation.2. Use a fresh, unopened container of the material for sensitive experiments.3. Confirm purity using the GC analysis protocol below before use. |
| Inconsistent experimental results | 1. Variable purity of this compound between batches.2. Gradual degradation of the stock solution. | 1. Always verify the purity of a new batch of this compound before use.2. Prepare fresh solutions for your experiments whenever possible. If a stock solution must be stored, keep it refrigerated in a tightly sealed container and re-verify its purity periodically. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity and isomeric ratio of a this compound sample.
Methodology:
-
Instrument and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar column).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen, at an appropriate flow rate for the column.
-
Injection Volume: 1 µL (split injection is recommended).
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 1%).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity as the percentage of the peak area of the main isomers relative to the total peak area.
-
The isomeric ratio can be determined by comparing the peak areas of the (E) and (Z) isomers.
-
Note: These parameters are a starting point and may require optimization for your specific instrument and column.
Visualizations
References
- 1. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 2. brainmass.com [brainmass.com]
- 3. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 4. This compound | 17618-77-8 | Benchchem [benchchem.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. ivypanda.com [ivypanda.com]
Technical Support Center: Reactions of 3-Methyl-2-hexene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-2-hexene. It focuses on identifying and mitigating the formation of common side products in various reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Hydrohalogenation (e.g., with HBr or HCl)
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Question: I performed a hydrohalogenation of this compound expecting to get 3-halo-3-methylhexane, but I obtained a significant amount of a different isomer. What is happening?
Answer: This is a common issue caused by a carbocation rearrangement. The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation. The halide then attacks this rearranged carbocation, leading to the formation of 2-halo-2-methylhexane as a major side product, which in many cases can be the major product.[1][2][3][4]
Troubleshooting:
-
Minimize Rearrangement: To favor the direct addition product, consider using a non-polar solvent to disfavor the formation of a discrete carbocation. However, this may significantly slow down the reaction rate.
-
Alternative Routes: If the rearranged product is undesirable, an alternative synthesis route that avoids a carbocation intermediate, such as a free-radical addition of HBr, should be considered.
-
-
Question: How can I selectively produce the anti-Markovnikov addition product (2-bromo-3-methylhexane)?
Answer: To achieve anti-Markovnikov addition with HBr, the reaction must be carried out in the presence of peroxides (e.g., benzoyl peroxide).[5] This initiates a free-radical mechanism where the bromine radical adds first to the less substituted carbon of the double bond. Note that this method is generally effective only for HBr, not for HCl or HI.[5]
2. Hydration (Addition of Water)
-
Question: During the acid-catalyzed hydration of this compound, I isolated 2-methyl-2-hexanol in addition to the expected 3-methyl-3-hexanol. Why did this happen?
Answer: Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[6][7][8] The initially formed secondary carbocation at the C2 position is prone to a 1,2-hydride shift from the C3 position to form a more stable tertiary carbocation at C2. Water, acting as a nucleophile, will then attack this rearranged carbocation, leading to the formation of 2-methyl-2-hexanol as a significant side product.[9][10][11]
Troubleshooting:
-
Avoid Rearrangement: To prevent carbocation rearrangement and selectively obtain the anti-Markovnikov product (3-methyl-2-hexanol), use the hydroboration-oxidation reaction sequence.[12][13] This reaction is a concerted syn-addition and does not involve a carbocation intermediate. For the Markovnikov product without rearrangement, oxymercuration-demercuration is the preferred method.[2]
-
3. Oxidation
-
Question: What products should I expect from the oxidative cleavage of this compound with hot, concentrated potassium permanganate (KMnO₄)?
Answer: Hot, concentrated KMnO₄ is a strong oxidizing agent that will cleave the double bond of this compound.[14][15][16] This reaction will break the molecule into two fragments. The carbon atom on the ethyl side of the double bond (C2) will be oxidized to a carboxylic acid (propanoic acid), and the carbon on the methyl side (C3) will be oxidized to a ketone (2-butanone).
Troubleshooting:
-
Incomplete Reaction: If the reaction is not carried out for a sufficient time or at a high enough temperature, you may isolate intermediate products such as diols.
-
Over-oxidation: Ketones are more resistant to oxidation than aldehydes, but under very harsh conditions, further cleavage of the ketone can occur, leading to a complex mixture of smaller carboxylic acids.[15]
-
-
Question: I used ozonolysis on this compound. What determines the products I get?
Answer: The products of ozonolysis depend on the workup conditions.
-
Reductive Workup (e.g., with zinc and water, or dimethyl sulfide): This will cleave the double bond to yield an aldehyde and a ketone. For this compound, you will obtain propanal and 2-butanone.
-
Oxidative Workup (e.g., with hydrogen peroxide): This will also cleave the double bond, but any aldehyde formed will be oxidized to a carboxylic acid.[17] Therefore, you will obtain propanoic acid and 2-butanone.[18][19]
-
Quantitative Data on Product Distribution
| Reaction | Reagents | Expected Main Product | Common Side Product(s) |
| Hydrohalogenation | HBr or HCl | 3-Halo-3-methylhexane | 2-Halo-2-methylhexane (via rearrangement) |
| Hydrohalogenation | HBr, Peroxides | 2-Bromo-3-methylhexane | Diastereomers |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 3-Methyl-3-hexanol | 2-Methyl-2-hexanol (via rearrangement) |
| Hydroboration-Oxidation | 1. BH₃/THF 2. H₂O₂, NaOH | 3-Methyl-2-hexanol | Diastereomers |
| Oxidative Cleavage | Hot, conc. KMnO₄ | Propanoic Acid & 2-Butanone | Smaller carboxylic acids from over-oxidation |
| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | Propanal & 2-Butanone | Incomplete reaction products |
| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Propanoic Acid & 2-Butanone | - |
Experimental Protocols
1. Acid-Catalyzed Hydration of this compound
-
Objective: To synthesize 3-methyl-3-hexanol and 2-methyl-2-hexanol via acid-catalyzed hydration.
-
Materials: this compound, 50% aqueous sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 mL of this compound.
-
Cool the flask in an ice bath and slowly add 20 mL of cold 50% aqueous sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Separate the aqueous layer and wash the organic layer with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude alcohol mixture can be analyzed by GC-MS or NMR to determine the product ratio and purified by fractional distillation.
-
2. Oxidative Cleavage with Potassium Permanganate
-
Objective: To produce propanoic acid and 2-butanone from this compound.
-
Materials: this compound, potassium permanganate, 10% sulfuric acid, sodium bisulfite, diethyl ether.
-
Procedure:
-
Prepare a solution of potassium permanganate by dissolving 10 g in 100 mL of water containing 10 mL of 10% sulfuric acid.
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 5 g of this compound.
-
Heat the permanganate solution to about 80°C and add it slowly to the stirred alkene. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete and the purple color of the permanganate has disappeared, cool the mixture.
-
Add a solution of sodium bisulfite to dissolve the manganese dioxide precipitate.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers. The ketone (2-butanone) can be isolated by distillation.
-
To isolate the carboxylic acid (propanoic acid), the aqueous layer can be acidified and extracted with a suitable solvent.
-
Visualizations
Caption: Carbocation rearrangement in acid-catalyzed hydration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. sarthaks.com [sarthaks.com]
- 19. allen.in [allen.in]
Technical Support Center: 3-Methyl-2-hexene Experiments
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 3-Methyl-2-hexene. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I should be aware of?
A1: this compound exists as two geometric isomers: (E)-3-Methyl-2-hexene and (Z)-3-Methyl-2-hexene. It is crucial to be aware of the potential for isomerization during synthesis and storage, as their physical and chemical properties can differ.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. To prevent oxidation and potential polymerization, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I assess the purity of my this compound sample?
A3: The most common methods for assessing the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can effectively separate and quantify the desired product and any impurities. ¹H NMR and ¹³C NMR can provide detailed structural information and help identify isomeric impurities or residual starting materials.
Troubleshooting Guides
Synthesis
Q4: I am getting a low yield in the synthesis of this compound via the Wittig reaction. What are the possible causes and solutions?
A4: Low yields in the Wittig synthesis of this compound can stem from several factors. A common issue is the incomplete formation of the ylide. Ensure that a strong, fresh base (e.g., n-butyllithium or sodium hydride) is used and that the reaction is performed under strictly anhydrous conditions. Another potential problem is the choice of solvent; tetrahydrofuran (THF) is a common choice. The reactivity of the carbonyl compound is also critical; ketones are generally less reactive than aldehydes.
Troubleshooting Wittig Reaction for this compound Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to wet reagents or weak base. | Flame-dry all glassware. Use freshly distilled anhydrous solvents. Use a strong, fresh base like n-butyllithium. |
| Low reactivity of the ketone (e.g., 2-pentanone). | Increase reaction temperature or reaction time. Consider using a more reactive phosphonium ylide. | |
| Mixture of (E) and (Z) isomers | Use of a non-stabilized ylide. | The stereoselectivity of the Wittig reaction depends on the ylide. For non-stabilized ylides, a mixture is common. To favor the (Z)-isomer, perform the reaction in an aprotic, non-polar solvent. For the (E)-isomer, consider the Schlosser modification. |
| Presence of triphenylphosphine oxide | Incomplete removal during workup. | Triphenylphosphine oxide is a common byproduct. It can often be removed by recrystallization or column chromatography. |
Q5: My dehydration of 3-methyl-2-hexanol to this compound is producing a mixture of isomers. How can I control the regioselectivity?
A5: The dehydration of 3-methyl-2-hexanol is an elimination reaction that can lead to the formation of different alkene isomers, primarily this compound and 3-methyl-3-hexene, following Zaitsev's rule which favors the most substituted alkene. The choice of dehydrating agent and reaction conditions can influence the product distribution. Using a bulky base can favor the formation of the less substituted alkene (Hofmann product).
Isomer Distribution in Dehydration of 3-methyl-2-hexanol
| Dehydrating Agent | Typical Major Product | Rationale |
| Strong, non-bulky acid (e.g., H₂SO₄, H₃PO₄) | This compound (Zaitsev product) | Favors the formation of the more thermodynamically stable, more substituted alkene. |
| Bulky base (e.g., potassium tert-butoxide) on the corresponding tosylate | 3-Methyl-3-hexene (Hofmann product) | Steric hindrance favors the removal of a proton from the less hindered carbon. |
Purification
Q6: I am having difficulty separating the (E) and (Z) isomers of this compound by fractional distillation. What can I do?
A6: The boiling points of the (E) and (Z) isomers of this compound are very close, making their separation by standard fractional distillation challenging. To improve separation, use a long, efficient fractionating column (e.g., a Vigreux or packed column) and maintain a very slow distillation rate. Operating the distillation under reduced pressure can also enhance the separation by lowering the boiling points and increasing the relative volatility difference.
Analysis
Q7: I am seeing unexpected peaks in the GC-MS of my this compound sample. What could they be?
A7: Unexpected peaks in the GC-MS analysis could be due to several factors. Common impurities include unreacted starting materials (e.g., 2-pentanone, triphenylphosphine oxide from a Wittig synthesis), other isomers (e.g., 3-methyl-3-hexene), or oxidation products if the sample was not stored properly. Comparing the mass spectra of the unknown peaks with library data can help in their identification.
Common Impurities in this compound Synthesis and their Identification
| Potential Impurity | Identification Method | Notes |
| 3-Methyl-3-hexene | GC-MS, ¹H NMR | Will have a different retention time in GC and distinct signals in the NMR spectrum. |
| 2-Pentanone | GC-MS, ¹H NMR, IR | Characteristic carbonyl peak in the IR spectrum (~1715 cm⁻¹). |
| Triphenylphosphine oxide | ¹H NMR, ³¹P NMR | Aromatic signals in ¹H NMR and a characteristic signal in ³¹P NMR. |
| Oxidation products (e.g., epoxides, aldehydes) | GC-MS, IR | Presence of oxygenated fragments in MS and new peaks in the C-O region of the IR spectrum. |
Q8: The ¹H NMR spectrum of my this compound sample is complex and difficult to interpret. What are some key signals to look for?
A8: The ¹H NMR spectrum of this compound can be complex due to overlapping signals and spin-spin coupling. Key signals to identify are the vinylic proton (~5.1-5.4 ppm), which will be a quartet for the C2-H, and the allylic protons on C4 (~2.0 ppm), which will be a quartet. The methyl group on the double bond (C7) will appear as a doublet around 1.6-1.7 ppm. Comparing the obtained spectrum with a reference spectrum is highly recommended. The chemical shifts can vary slightly between the (E) and (Z) isomers.
Experimental Protocols
Synthesis of this compound via Dehydration of 3-methyl-2-hexanol
Materials:
-
3-methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place 3-methyl-2-hexanol and a few boiling chips.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus and heat the mixture gently.
-
Collect the distillate, which is a mixture of the alkene and water.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the product by fractional distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
Technical Support Center: Scaling Up the Production of 3-Methyl-2-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-hexene. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound via two primary routes: the Wittig reaction and the dehydration of an alcohol.
Wittig Reaction Route
The Wittig reaction provides a reliable method for the synthesis of this compound by reacting 2-pentanone with an ethyltriphenylphosphonium ylide.
Q1: My Wittig reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Wittig reaction for this specific synthesis can stem from several factors:
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Base Selection: The choice of base for generating the phosphonium ylide is critical. For unstabilized ylides like the one derived from ethyltriphenylphosphonium bromide, strong, non-nucleophilic bases are preferred to avoid side reactions.
-
Reaction Conditions: The presence of moisture or oxygen can quench the ylide, reducing the yield. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: While 2-pentanone is not exceptionally hindered, steric effects can still play a role. Allowing the reaction to proceed for a sufficient duration, possibly with gentle heating, can help improve conversion.
-
Ylide Formation: Incomplete formation of the ylide will directly impact the final product yield. Ensure the phosphonium salt fully reacts with the base before adding the ketone. This is often indicated by a distinct color change.
Troubleshooting Table: Wittig Reaction Yield Optimization
| Parameter | Recommended Action | Expected Outcome |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi). | More efficient and complete formation of the ylide, leading to a higher yield. |
| Solvent | Use anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. | Prevents quenching of the reactive ylide by water. |
| Atmosphere | Conduct the reaction under an inert atmosphere (nitrogen or argon). | Minimizes degradation of the ylide by oxygen. |
| Addition Order | Prepare the ylide first by reacting the phosphonium salt with the base, then add 2-pentanone slowly at a low temperature (e.g., 0 °C). | Reduces potential side reactions of the ketone and ensures the ylide is readily available for reaction. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Ensures the reaction goes to completion without significant degradation of the product. |
Q2: I am observing a mixture of (E) and (Z) isomers of this compound. How can I control the stereoselectivity?
A2: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, such as the one used to synthesize this compound, the (Z)-isomer is typically favored.[1]
-
Salt Effects: The presence of lithium salts can decrease the selectivity for the (Z)-isomer. Using sodium- or potassium-based strong bases can enhance the formation of the (Z)-isomer.
-
Schlosser Modification: To favor the (E)-isomer, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of a strong base (like phenyllithium) at low temperatures before quenching the reaction.[1][2]
Alcohol Dehydration Route
This compound can be synthesized by the acid-catalyzed dehydration of 3-methyl-2-hexanol or 3-methyl-3-hexanol.
Q3: The dehydration of my alcohol precursor is producing a complex mixture of alkene isomers, not just this compound. How can I improve the selectivity?
A3: The formation of multiple alkene isomers is a common issue in alcohol dehydration reactions, governed by Zaitsev's rule, which states that the most substituted (most stable) alkene will be the major product.[3] Dehydration of 3-methyl-3-hexanol can lead to several products, with this compound being one of the major products due to its trisubstituted nature.[3][4][5][6]
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Choice of Alcohol: Starting with 3-methyl-2-hexanol will primarily lead to this compound and 3-methyl-1-hexene. According to Zaitsev's rule, the more substituted this compound will be the major product. Dehydration of 3-methyl-3-hexanol can also yield this compound, but may also produce other isomers like 3-methyl-3-hexene and 2-ethyl-1-pentene.[5][6]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable alkene. Careful control of the distillation temperature during the reaction can help to selectively remove the desired lower-boiling alkene as it is formed, shifting the equilibrium towards its formation (Le Chatelier's principle).
Q4: I am experiencing charring and the formation of dark-colored byproducts during the acid-catalyzed dehydration. What is causing this and how can I prevent it?
A4: Charring is often a result of the strong oxidizing nature of the acid catalyst, particularly concentrated sulfuric acid, and the high temperatures required for dehydration.
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Choice of Acid: Phosphoric acid is a less oxidizing alternative to sulfuric acid and can minimize charring and other side reactions.
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Temperature Control: Use a sand bath or a heating mantle with a temperature controller to maintain a steady and controlled reaction temperature. Avoid overheating.
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Reaction Time: Prolonged heating can lead to decomposition and polymerization. Monitor the reaction progress and stop the heating once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q5: What are the recommended starting materials for the large-scale synthesis of this compound?
A5: For scaling up production, both the Wittig reaction and alcohol dehydration routes have their considerations:
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Wittig Reaction: This route offers high regioselectivity, meaning the double bond is formed specifically between C2 and C3. The starting materials, 2-pentanone and ethyltriphenylphosphonium bromide, are commercially available.[7] However, the generation of triphenylphosphine oxide as a byproduct can complicate purification on a large scale.
-
Alcohol Dehydration: This method is often more cost-effective for large-scale production. Using 3-methyl-2-hexanol as the precursor is preferable as it leads to a less complex mixture of isomers compared to 3-methyl-3-hexanol. The primary challenge is the separation of the desired this compound from other isomeric byproducts.
Q6: How can I effectively separate the (E) and (Z) isomers of this compound?
A6: The boiling points of the (E) and (Z) isomers of this compound are very close, making simple distillation challenging.
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Fractional Distillation: A highly efficient fractional distillation column may provide some separation, but complete resolution is difficult.
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Preparative Gas Chromatography (Prep-GC): For obtaining high-purity samples of each isomer, preparative gas chromatography is the most effective method.
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Column Chromatography: While less common for simple alkenes, specialized column chromatography with silver nitrate-impregnated silica gel can be used to separate alkene isomers.
Q7: What are the key safety precautions I should take when handling this compound and the reagents for its synthesis?
A7: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. The reagents used in its synthesis also pose hazards:
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Strong Bases (n-BuLi, NaH): These are pyrophoric and/or react violently with water. They must be handled under an inert atmosphere.
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Concentrated Acids (H₂SO₄, H₃PO₄): These are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic Solvents (THF, Diethyl Ether): These are highly flammable and volatile.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of this compound from 2-pentanone and ethyltriphenylphosphonium bromide.
Materials:
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Ethyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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2-Pentanone
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and distillation apparatus
Procedure:
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Under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
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Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to obtain this compound. The (Z)-isomer is typically the major product.
Protocol 2: Synthesis of this compound via Dehydration of 3-Methyl-2-hexanol
This protocol describes the acid-catalyzed dehydration of 3-methyl-2-hexanol.
Materials:
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3-Methyl-2-hexanol
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85% Phosphoric acid (H₃PO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous calcium chloride (CaCl₂)
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Round-bottom flask, distillation head, condenser, receiving flask, and heating mantle
Procedure:
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To a round-bottom flask, add 3-methyl-2-hexanol and 85% phosphoric acid in a 2:1 molar ratio. Add a few boiling chips.
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Set up a simple distillation apparatus.
-
Heat the mixture gently with a heating mantle. The alkene product will begin to distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.
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Continue the distillation until no more organic layer is observed in the distillate.
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Transfer the distillate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any acidic residue.
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Wash with brine, then dry the organic layer over anhydrous CaCl₂.
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Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approx. 95-98 °C).
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Wittig Reaction | Alcohol Dehydration |
| Starting Materials | 2-Pentanone, Ethyltriphenylphosphonium bromide | 3-Methyl-2-hexanol or 3-Methyl-3-hexanol |
| Key Reagents | Strong base (e.g., n-BuLi) | Strong acid (e.g., H₃PO₄) |
| Regioselectivity | High (double bond specifically at C2-C3) | Moderate to low (can form a mixture of isomers) |
| Stereoselectivity | Generally favors (Z)-isomer; can be modified for (E)-isomer | Typically follows Zaitsev's rule, leading to a mixture of (E) and (Z) isomers of the most stable alkene. |
| Byproducts | Triphenylphosphine oxide | Water, isomeric alkenes, potential polymers |
| Purification | Requires removal of triphenylphosphine oxide (often by chromatography or crystallization) | Requires careful fractional distillation to separate isomers. |
| Typical Yield | 60-80% | 50-70% |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Reaction pathway for the dehydration of 3-methyl-2-hexanol.
References
avoiding unwanted isomerization of 3-Methyl-2-hexene
Welcome to the Technical Support Center for 3-Methyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted isomerization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I should be aware of?
A1: The primary isomers of concern are the geometric isomers, (E)-3-Methyl-2-hexene (trans) and (Z)-3-Methyl-2-hexene (cis). Due to steric hindrance between the alkyl groups on the same side of the double bond, the (Z)-isomer is generally less stable than the (E)-isomer[1]. Under certain conditions, double bond migration can also occur, leading to constitutional isomers such as 3-methyl-3-hexene[2][3].
Q2: What are the main causes of unwanted isomerization of this compound?
A2: Unwanted isomerization is typically initiated by three main factors:
-
Acid Catalysis: Traces of acid can protonate the double bond, forming a carbocation intermediate that can then deprotonate to form a mixture of isomers[4].
-
Photochemical Isomerization: Exposure to UV light can lead to the formation of an excited state that allows for rotation around the carbon-carbon double bond, resulting in a mixture of (E) and (Z) isomers[5].
-
Transition Metal Catalysis: Residual transition metal catalysts from synthetic steps can promote isomerization[6].
Q3: How can I prevent unwanted isomerization during my experiments?
A3: Several strategies can be employed:
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Control of pH: Ensure all reagents, solvents, and glassware are free from acidic impurities. The use of acid scavengers, such as non-nucleophilic bases (e.g., proton sponge) or epoxides, can be beneficial[7][8].
-
Light Protection: Protect your reaction and product from direct light by using amber glassware or by working in a darkened environment.
-
Temperature Control: While isomerization can occur at various temperatures, prolonged heating can increase the rate of isomerization, especially in the presence of catalysts.
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Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides from solvents, which can initiate radical-mediated isomerization pathways[9][10].
-
Purification of Reagents: Ensure that all starting materials and solvents are of high purity and free from contaminants that could catalyze isomerization.
Q4: How can I analyze the isomeric purity of my this compound sample?
A4: The most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): A capillary GC with a non-polar stationary phase can effectively separate the (E) and (Z) isomers based on their boiling point differences[4][11].
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to differentiate and quantify the isomers by analyzing the coupling constants of the vinylic protons[12].
Troubleshooting Guides
Issue: Unexpected Isomer Formation Detected by GC or NMR
| Potential Cause | Troubleshooting Steps |
| Acid Contamination | 1. Test the pH of your reaction mixture and solvents. 2. Wash organic layers with a mild basic solution (e.g., saturated sodium bicarbonate) during workup. 3. Use acid scavengers in your reaction or purification steps[7][8]. 4. Employ non-acidic drying agents like anhydrous sodium sulfate or magnesium sulfate[13][14]. |
| Photochemical Isomerization | 1. Repeat the reaction and subsequent steps in the dark or using amber glassware. 2. Avoid exposure of the sample to fluorescent lighting for extended periods. |
| Residual Metal Catalyst | 1. If a transition metal catalyst was used in a previous step, ensure it is thoroughly removed. 2. Consider adding a metal scavenger during workup. |
| Thermal Isomerization | 1. If purification involves distillation, use vacuum distillation to lower the boiling point. 2. Minimize the time the sample is exposed to high temperatures. |
Data Presentation
Thermodynamic Stability of this compound Isomers
| Isomer | Structure | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Relative Stability |
| (E)-3-Methyl-2-hexene | (E)-3-methylhex-2-ene | Data not available | More Stable |
| (Z)-3-Methyl-2-hexene | (Z)-3-methylhex-2-ene | Data not available | Less Stable |
Analytical Data for Isomer Differentiation
| Analytical Method | (E)-3-Methyl-2-hexene | (Z)-3-Methyl-2-hexene | Reference |
| 1H NMR (Vinylic H) | ~5.3 ppm (q) | ~5.2 ppm (q) | [12] |
| 1H NMR (Vinylic H-H Coupling) | ~15-18 Hz | ~9-12 Hz | [12] |
| GC Retention Index (non-polar column) | ~708 | ~702 | [15] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (E)-3-Methyl-2-hexene via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the synthesis of (E)-alkenes[5][16][17].
-
Preparation of the Phosphonate Reagent: React an appropriate alkyl halide with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to generate the corresponding phosphonate.
-
Deprotonation: Treat the phosphonate with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C to generate the phosphonate carbanion.
-
Reaction with Aldehyde: Add the appropriate aldehyde (in this case, butanal) dropwise to the solution of the phosphonate carbanion at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Stereoselective Synthesis of (Z)-3-Methyl-2-hexene via Wittig Reaction
The Wittig reaction, particularly with unstabilized ylides, can provide good selectivity for (Z)-alkenes[10][18][19].
-
Preparation of the Phosphonium Salt: React triphenylphosphine with the appropriate alkyl halide (e.g., 2-bromobutane) in a suitable solvent (e.g., toluene) to form the phosphonium salt.
-
Ylide Formation: Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere and add a strong base (e.g., n-butyllithium) at low temperature (e.g., -78 °C) to generate the ylide.
-
Reaction with Aldehyde: Add the appropriate aldehyde (in this case, acetaldehyde) dropwise to the ylide solution at low temperature.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product, which will be a mixture of (Z) and (E) isomers, by fractional distillation or preparative GC to isolate the (Z)-isomer.
Protocol 3: Quantitative Analysis of Isomeric Mixture by 1H NMR
-
Sample Preparation: Accurately weigh a sample of the this compound mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl3) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Integrate the signals corresponding to the vinylic protons of the (E) and (Z) isomers and the signal of the internal standard. The ratio of the integrals of the vinylic protons will give the isomeric ratio. The concentration of each isomer can be calculated relative to the internal standard[20].
Visualizations
Caption: Major pathways for the unwanted isomerization of this compound.
Caption: A troubleshooting workflow for addressing unwanted isomerization.
References
- 1. neutronco.com [neutronco.com]
- 2. homework.study.com [homework.study.com]
- 3. 3-Methyl-3-hexene | C7H14 | CID 138074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Alkene synthesis by isomerization [organic-chemistry.org]
- 7. postnova.com [postnova.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Drying Agents [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. pubs.sciepub.com [pubs.sciepub.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-Methyl-2-hexene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-Methyl-2-hexene, a key intermediate in the synthesis of various natural products, including insect pheromones. We will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and compare the use of this compound with an alternative precursor in the synthesis of a bark beetle pheromone.
Introduction to this compound and its Significance
This compound is a branched alkene that serves as a versatile building block in organic synthesis. Its structure is foundational in the synthesis of various bioactive molecules. A notable application is its use as a precursor in the synthesis of 3-methyl-2-cyclohexen-1-one (MCH), a component of the aggregation pheromone of the Douglas-fir beetle (Dendroctonus pseudotsugae)[1]. The purity of this compound is critical as impurities can lead to unwanted byproducts, lower yields, and compromised biological activity in the final product.
Analytical Methodologies for Purity Validation
The two primary methods for assessing the purity of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are used to confirm the structure and identify any impurities that may be present.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for GC-MS and NMR in the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Separation and identification of volatile components, quantification of impurities. | Structural elucidation and confirmation, quantification of major components and impurities. |
| Sample Type | Volatile liquids or solids dissolved in a volatile solvent. | Soluble compounds in a deuterated solvent. |
| Limit of Detection | Low (ppm to ppb range for many compounds). | Higher (typically >0.1% for routine analysis). |
| Specificity | High, based on both retention time and mass spectral fragmentation pattern. | High, based on unique chemical shifts and coupling constants for each nucleus. |
| Quantitative Accuracy | Good, requires calibration with a known standard. | Excellent for major components using an internal standard (qNMR). |
| Throughput | High, with typical run times of 15-30 minutes per sample. | Lower, can take longer for detailed 2D experiments. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the analysis of volatile hydrocarbons and can be adapted for this compound.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-300 m/z |
Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in a volatile solvent such as hexane or dichloromethane.
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation.
¹H and ¹³C NMR Spectroscopy Protocol
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Temperature | 25 °C |
| ¹H NMR Parameters | 32 scans, 16 ppm spectral width, 2s relaxation delay |
| ¹³C NMR Parameters | 1024 scans, 240 ppm spectral width, 2s relaxation delay |
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of CDCl₃.
Data Analysis: The ¹H and ¹³C NMR spectra should be compared to known literature values to confirm the structure of this compound. Integration of the peaks in the ¹H NMR spectrum can be used to determine the relative amounts of the main product and any proton-containing impurities. The presence of unexpected peaks in either spectrum would indicate impurities.
Expected ¹³C NMR Chemical Shifts for this compound (cis isomer) in CDCl₃ [2]
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~11.5 |
| C2 | ~125.0 |
| C3 | ~135.0 |
| C4 | ~29.0 |
| C5 | ~21.0 |
| C6 | ~14.0 |
| C3-CH₃ | ~23.0 |
Mandatory Visualizations
Experimental Workflow for Purity Validation
References
A Comparative Guide to the Reactivity of Cis and Trans Isomers of 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cis-(Z) and trans-(E) isomers of 3-Methyl-2-hexene. The stability and reactivity of these geometric isomers in key alkene reactions, including catalytic hydrogenation and hydroboration-oxidation, are examined. This analysis is supported by established chemical principles and illustrative experimental data to highlight the impact of stereochemistry on reaction outcomes.
Introduction to Geometric Isomers and Reactivity
Hexenes (C₆H₁₂) are unsaturated hydrocarbons that exist as numerous constitutional and geometric isomers, each with distinct physical and chemical properties.[1] The positioning of alkyl groups around the carbon-carbon double bond significantly influences the molecule's stability and, consequently, its reactivity. In general, trans-alkenes are thermodynamically more stable than their cis-counterparts due to reduced steric strain.[2] The cis isomer, being less stable, possesses higher ground-state energy, which often translates to a lower activation energy for reactions, making it more reactive in many cases.[2]
The two isomers in focus are:
-
(Z)-3-Methyl-2-hexene (cis isomer)
-
(E)-3--Methyl-2-hexene (trans isomer)
The core difference lies in the spatial arrangement of the alkyl groups attached to the double bond. In the cis isomer, the ethyl group and the isopropyl-like group are on the same side of the double bond, leading to steric hindrance.[3] In the trans isomer, they are on opposite sides, resulting in a more stable configuration.[3]
Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd/C, PtO₂) to form an alkane. This reaction is stereospecific, with both hydrogen atoms adding to the same face of the double bond (syn-addition).
The hydrogenation of both (Z)- and (E)-3-methyl-2-hexene yields 3-methylhexane.[4][5] However, due to the different steric environments of the double bond in the two isomers, the rate of reaction can differ. The less hindered face of the double bond adsorbs onto the catalyst surface, followed by the addition of hydrogen. The cis isomer, being less stable and potentially more sterically hindered for catalyst approach, can exhibit different reaction kinetics compared to the trans isomer.
Data Presentation: Relative Rates of Hydrogenation
| Isomer | Catalyst | Relative Rate Constant (k_rel) | Product(s) |
| (Z)-3-Methyl-2-hexene | Pd/C | 1.0 | (R)-3-methylhexane and (S)-3-methylhexane[6] |
| (E)-3-Methyl-2-hexene | Pd/C | ~2.5 | (R)-3-methylhexane and (S)-3-methylhexane[7] |
Note: The data presented are illustrative, based on general principles of alkene reactivity where the more stable trans isomer may react faster in some catalytic systems due to more favorable adsorption geometries.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: A solution of this compound (100 mg, 1.02 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
Catalyst Addition: 10% Palladium on carbon (10 mg) is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature (25°C) and atmospheric pressure.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Analysis: The product, 3-methylhexane, is analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Comparative Reactivity in Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves anti-Markovnikov, syn-addition of water across a double bond.[8] The first step involves the addition of borane (BH₃) across the alkene, with the boron atom adding to the less substituted carbon.[9] The second step is an oxidation with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group with retention of stereochemistry.[9]
The regioselectivity and stereoselectivity of this reaction are highly sensitive to the steric environment of the double bond.[10] For this compound, the boron will preferentially add to the C-2 position to minimize steric interactions. The subsequent oxidation will lead to the formation of 3-methyl-2-hexanol. Due to the syn-addition, the stereochemistry of the starting alkene will dictate the stereochemistry of the alcohol product.[11]
-
(Z)-3-Methyl-2-hexene will yield a different pair of enantiomers of 3-methyl-2-hexanol than the trans isomer.
-
The reaction rate can also be affected by steric hindrance, with the more accessible double bond of the trans isomer potentially reacting faster.
Data Presentation: Product Distribution in Hydroboration-Oxidation
| Isomer | Major Product | Minor Product |
| (Z)-3-Methyl-2-hexene | (2R,3R)- and (2S,3S)-3-Methyl-2-hexanol | 2-Methyl-3-hexanol |
| (E)-3-Methyl-2-hexene | (2R,3S)- and (2S,3R)-3-Methyl-2-hexanol | 2-Methyl-3-hexanol |
Note: The stereochemical outcomes are predicted based on the principle of syn-addition.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: a. A dry, nitrogen-flushed round-bottom flask is charged with a solution of this compound (1.02 mmol) in anhydrous tetrahydrofuran (THF, 5 mL). b. The flask is cooled to 0°C in an ice bath. c. A 1.0 M solution of borane-THF complex (0.34 mL, 0.34 mmol) is added dropwise via syringe. d. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.[12]
-
Oxidation: a. The reaction mixture is cooled again to 0°C. b. A 3 M aqueous solution of sodium hydroxide (0.5 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (0.5 mL). c. The mixture is stirred at room temperature for 1 hour.
-
Workup: a. The reaction is quenched by the addition of water (5 mL) and the aqueous layer is extracted with diethyl ether (3 x 10 mL). b. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The resulting alcohol is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Summary
The reactivity of cis and trans isomers of this compound is fundamentally governed by their relative thermodynamic stabilities and the steric environment around the double bond. While the cis isomer is generally less stable, steric factors can influence the approach of reagents and catalysts, leading to different reaction rates and, in stereospecific reactions, different product stereoisomers. For professionals in drug development and organic synthesis, understanding these nuances is critical for controlling the outcome of chemical transformations and for the rational design of synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. How many different isomers of alkene with molecular formula C7H14 on catalytic hydrogenation, can give 3- methyl hexane? [infinitylearn.com]
- 5. How many isomeric structural alkene on catalytic hydrogenation gives `3`-Methyl hexane. [allen.in]
- 6. Solved a) What two stereoisomeric alkanes are formed in the | Chegg.com [chegg.com]
- 7. Solved 1) Give the structure of the two stereoisomers formed | Chegg.com [chegg.com]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... | Study Prep in Pearson+ [pearson.com]
- 12. benchchem.com [benchchem.com]
Benchmarking 3-Methyl-2-hexene: A Comparative Guide to Alkene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Methyl-2-hexene against other representative alkenes—1-hexene, (E)-2-hexene, and 2,3-dimethyl-2-butene—across a range of fundamental organic reactions. The selection of these comparators allows for a systematic evaluation based on the degree of substitution and steric hindrance around the carbon-carbon double bond. All quantitative data is summarized in tables, and detailed experimental protocols for key reactions are provided.
Alkene Stability and Reactivity: A Primer
The reactivity of an alkene is intrinsically linked to its stability. Generally, more substituted alkenes are more stable due to hyperconjugation and inductive effects from the alkyl groups that stabilize the sp²-hybridized carbons.[1][2] This increased stability often translates to lower reactivity in reactions where the double bond is the primary reactant, such as in catalytic hydrogenation. Conversely, in reactions involving electrophilic attack where electron density is key, more substituted (electron-rich) alkenes tend to react faster.
The general order of alkene stability is: Tetrasubstituted > Trisubstituted > Trans-disubstituted > Cis-disubstituted > Monosubstituted [3][4][5]
Our target molecule, this compound, is a trisubstituted alkene. Its performance will be benchmarked against:
-
1-Hexene: A monosubstituted alkene.
-
(E)-2-Hexene: A trans-disubstituted alkene, generally more stable than a cis-isomer due to reduced steric strain.[6]
-
2,3-Dimethyl-2-butene: A tetrasubstituted alkene, representing a highly stable and sterically hindered system.
Catalytic Hydrogenation
Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst, resulting in a saturated alkane.[7] The reaction is typically exothermic, and the energy released, known as the heat of hydrogenation (ΔH°), is a direct measure of the alkene's thermodynamic stability. A lower heat of hydrogenation corresponds to a more stable alkene and, consequently, a slower reaction rate.[2][5]
Data Presentation: Alkene Stability Comparison
The table below presents the standard heats of hydrogenation for the benchmarked alkenes, providing a quantitative measure of their relative stabilities.
| Alkene | Structure | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Hexene | CH2=CH(CH2)3CH3 | Monosubstituted | -126[8] | Least Stable |
| (E)-2-Hexene | CH3CH=CH(CH2)2CH3 | Disubstituted (trans) | -114[9] | More Stable |
| This compound | CH3CH=C(CH3)(CH2)2CH3 | Trisubstituted | ~ -111 (estimated) | Very Stable |
| 2,3-Dimethyl-2-butene | (CH3)2C=C(CH3)2 | Tetrasubstituted | -110 | Most Stable |
Note: The heat of hydrogenation for this compound is an estimate based on trends for trisubstituted alkenes being slightly more stable than trans-disubstituted ones.[10]
Mandatory Visualization
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of an alkene using palladium on carbon (Pd/C) as the catalyst.[11][12]
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and a suitable solvent such as ethanol or ethyl acetate (10 mL).[13]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the alkene). The catalyst is pyrophoric and should be handled with care.
-
System Purge: Seal the flask with a rubber septum. Connect the flask to a vacuum line and carefully evacuate the air until the solvent begins to bubble gently. Backfill the flask with an inert gas like nitrogen or argon. Repeat this purge cycle three times to ensure an oxygen-free atmosphere.[11]
-
Hydrogen Introduction: Inflate a balloon with hydrogen gas (H₂). Insert a needle attached to the balloon through the septum to introduce H₂ into the reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alkene. Typical reaction times range from 30 minutes to several hours.[11]
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude alkane product, which can be further purified if necessary.
Electrophilic Halogenation (Bromination)
In electrophilic halogenation, a halogen molecule (e.g., Br₂) adds across the double bond. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion.[14][15] The rate of this reaction is influenced by the electron density of the double bond; more electron-rich (i.e., more substituted) alkenes polarize the Br-Br bond more effectively and react faster. However, severe steric hindrance can impede the approach of the bulky electrophile, slowing the reaction.[16]
Data Presentation: Reactivity Comparison
Direct kinetic data for these specific compounds is sparse. The comparison is based on established principles of alkene reactivity in electrophilic additions.
| Alkene | Structure | Substitution | Predicted Relative Rate | Rationale |
| 1-Hexene | CH2=CH(CH2)3CH3 | Monosubstituted | Slow | Least electron-rich double bond. |
| (E)-2-Hexene | CH3CH=CH(CH2)2CH3 | Disubstituted (trans) | Moderate | More electron-rich than 1-hexene. |
| This compound | CH3CH=C(CH3)(CH2)2CH3 | Trisubstituted | Fast | Highly electron-rich double bond. |
| 2,3-Dimethyl-2-butene | (CH3)2C=C(CH3)2 | Tetrasubstituted | Fastest | Most electron-rich double bond, despite some steric hindrance. |
Mandatory Visualization
References
- 1. fiveable.me [fiveable.me]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. study.com [study.com]
- 4. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Heat Of Hydrogenation | bartleby [bartleby.com]
- 10. Hydrogenation of Alkenes [ursula.chem.yale.edu]
- 11. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. quora.com [quora.com]
A Comparative Guide to Confirming the Stereochemistry of 3-Methyl-2-hexene Products
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of 3-Methyl-2-hexene, a trisubstituted alkene, the presence of geometric isomers, (E) and (Z), necessitates reliable analytical methodologies for their differentiation. This guide provides an objective comparison of various techniques used to confirm the stereochemistry of this compound products, supported by experimental data and detailed protocols.
Spectroscopic Analysis: A Powerful Trio for Isomer Differentiation
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the stereochemistry of this compound. Each method provides unique structural insights, and a combined approach offers the most definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between (E) and (Z) isomers of this compound. The spatial arrangement of substituents around the double bond leads to distinct chemical shifts for the protons and carbons in close proximity to the double bond.
¹H NMR Spectroscopy Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer |
| Vinylic Proton (-CH=) | ~5.2 - 5.4 | ~5.1 - 5.3 |
| Allylic Protons (-CH₂-CH=) | ~1.9 - 2.1 | ~2.0 - 2.2 |
| Methyl Protons on double bond (=C-CH₃) | ~1.6 - 1.7 | ~1.5 - 1.6 |
| Methyl Protons (C₃-CH₃) | ~1.0 - 1.1 | ~0.9 - 1.0 |
¹³C NMR Spectroscopy Data
| Carbon | Chemical Shift (ppm) - (E)-isomer[1] | Chemical Shift (ppm) - (Z)-isomer[2] |
| C2 | 12.5 | 13.9 |
| C3 | 139.3 | 138.8 |
| C4 | 29.8 | 29.8 |
| C5 | 23.0 | 23.2 |
| C6 | 14.1 | 14.1 |
| C7 (Methyl on C3) | 16.1 | 23.5 |
| Vinylic Carbon (-C H=) | 118.8 | 119.3 |
Infrared (IR) Spectroscopy
Infrared spectroscopy can differentiate between (E) and (Z) isomers based on the out-of-plane C-H bending vibrations. The trans-isomer typically shows a stronger absorption band in a different region compared to the cis-isomer.
Key IR Absorption Bands
| Vibration | Wavenumber (cm⁻¹) - (E)-isomer | Wavenumber (cm⁻¹) - (Z)-isomer |
| C-H out-of-plane bend (vinylic) | ~960 - 970 | ~675 - 730 |
| C=C stretch | ~1665 - 1675 | ~1660 - 1670 |
Mass Spectrometry (MS)
While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, subtle differences in the relative abundances of fragment ions can sometimes be observed between (E) and (Z) isomers. However, it is generally less definitive for stereoisomer differentiation compared to NMR and IR spectroscopy.
Observed Mass Spectra Fragments
| m/z | (E)-3-Methyl-2-hexene[1] | (Z)-3-Methyl-2-hexene[2] |
| 98 | Present (Molecular Ion) | Present (Molecular Ion) |
| 83 | Present | Present |
| 69 | Present | Present |
| 55 | Present | Present |
| 41 | Present | Present |
Chromatographic Separation: Isolating the Isomers
Gas chromatography (GC) is an effective method for separating the (E) and (Z) isomers of this compound, which often have slightly different boiling points and polarities. The retention times of the isomers can be used for their identification and quantification.
Typical GC Kovats Retention Indices
| Stationary Phase | Kovats Index - (E)-isomer[1] | Kovats Index - (Z)-isomer[2] |
| Standard non-polar | 702 - 716 | 692.6 - 717 |
| Semi-standard non-polar | 693 - 712 | 688 - 704 |
| Standard polar | 739 - 750 | 745 - 757 |
Chemical Degradation: Ozonolysis
Ozonolysis is a chemical method that cleaves the double bond of an alkene, yielding carbonyl compounds.[3][4][5] While ozonolysis is excellent for determining the position of a double bond within a molecule, it is generally not suitable for differentiating between (E) and (Z) isomers of this compound as both isomers will produce the same cleavage products: acetaldehyde and 2-butanone.[6]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants of the vinylic and allylic protons, as well as the chemical shifts of the vinylic and allylic carbons, with the reference data for the (E) and (Z) isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). Use a temperature program to achieve optimal separation of the isomers.
-
MS Detection: Couple the GC outlet to a mass spectrometer to obtain the mass spectrum of each eluting isomer.
-
Data Analysis: Compare the retention times and mass spectra of the sample components with those of authentic standards of (E) and (Z)-3-Methyl-2-hexene.
Ozonolysis
-
Reaction Setup: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Ozone Treatment: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Work-up: Add a reducing agent (e.g., dimethyl sulfide or zinc dust and water) to the reaction mixture to decompose the ozonide.
-
Product Analysis: Analyze the resulting carbonyl products (acetaldehyde and 2-butanone) by techniques such as GC-MS or NMR to confirm the original position of the double bond.
Visualization of Methodologies
Caption: Workflow for Stereochemical Confirmation.
References
- 1. (E)-3-Methyl-2-hexene | C7H14 | CID 5352660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE CUET: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [cuet.iitk.ac.in]
- 5. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 6. ene4a [ursula.chem.yale.edu]
Comparative Guide to Analytical Method Validation for 3-Methyl-2-hexene Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of Headspace GC-MS and GC-FID for the quantification of a volatile alkene like 3-Methyl-2-hexene. These values are representative and are intended to provide a comparative overview. Actual performance may vary based on instrumentation, method optimization, and matrix effects.
| Validation Parameter | Headspace GC-MS | Headspace GC-FID | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 80 - 120% (for assays) |
| Precision (% RSD) | < 5% | < 3% | ≤ 2% for drug substance assay |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 15 ng/mL | Signal-to-Noise Ratio ≥ 10:1 |
Experimental Protocols
A detailed experimental protocol for the quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is provided below. This method is highly suitable for volatile compounds and offers excellent selectivity and sensitivity.
Objective: To quantify the concentration of this compound in a given sample matrix.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., Methanol or Hexane) for standard preparation
-
Sample matrix (e.g., pharmaceutical excipient, process stream)
-
Headspace vials (20 mL) with PTFE/silicone septa and aluminum caps
-
Gas-tight syringe for standard spiking
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected LOQ to 150% of the target concentration (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample matrix into a headspace vial.
-
If the sample is solid, dissolve it in a known volume of a suitable solvent.
-
-
Headspace GC-MS Analysis:
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL of the headspace gas
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 69, 83, 98).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in analytical method validation.
Caption: General Workflow of Analytical Method Validation
Caption: Comparison of GC-MS and GC-FID Detectors
A Comparative Analysis of Physical Properties: Branched vs. Linear Hexenes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the physical property differences between branched and linear hexene isomers, supported by experimental data and methodologies.
Hexenes, with the chemical formula C₆H₁₂, are alkenes that exist as numerous isomers, differing in the position of their carbon-carbon double bond and the arrangement of their carbon skeleton. These structural variations, particularly the distinction between linear (straight-chain) and branched isomers, give rise to significant differences in their physical properties. Understanding these differences is crucial for applications ranging from solvent selection and polymer synthesis to the design of drug delivery systems. This guide provides a comprehensive comparison of the key physical properties of linear and branched hexenes, complete with experimental data and detailed methodologies for their determination.
The Impact of Molecular Structure on Physical Properties
The physical properties of hexene isomers are primarily governed by the nature and strength of their intermolecular forces. As nonpolar molecules, the dominant intermolecular attractions are London dispersion forces. The strength of these forces is influenced by the molecule's surface area and its polarizability.
-
Linear hexenes , such as 1-hexene, 2-hexene, and 3-hexene, have a straight-chain structure that allows for a larger surface area of contact between molecules. This leads to stronger London dispersion forces compared to their branched counterparts.
-
Branched hexenes , on the other hand, are more compact and spherical in shape. This reduces the effective surface area for intermolecular interactions, resulting in weaker London dispersion forces.
This fundamental difference in intermolecular force strength directly impacts properties such as boiling point, melting point, density, and viscosity.
Quantitative Comparison of Physical Properties
The following table summarizes the key physical properties of selected linear and branched hexene isomers, providing a clear quantitative comparison.
| Property | Linear Hexenes | Branched Hexenes |
| Boiling Point (°C) | 1-Hexene: 63.5[1] (E)-2-Hexene: 67.9[1] (Z)-2-Hexene: 68.8[1] (E)-3-Hexene: 67.1[1] (Z)-3-Hexene: 66.4[1] | 2-Methyl-1-pentene: 62.1[2][3] 3-Methyl-1-pentene: 54.2[4][5][6] 4-Methyl-1-pentene: 53.9[7][8][9] 2-Methyl-2-pentene: 67.3[10][11][12] 3-Methyl-2-pentene (cis/trans): 69[13] 2,3-Dimethyl-1-butene: 56[14][15][16] 3,3-Dimethyl-1-butene: 41.2[17][18][19] 2-Ethyl-1-butene: 64-65[20][21][22] |
| Melting Point (°C) | 1-Hexene: -139.8[1] (E)-2-Hexene: -133[1] (Z)-2-Hexene: -141.1[1] (E)-3-Hexene: -115.4[1] (Z)-3-Hexene: -137.8[1] | 2-Methyl-1-pentene: -135.7[2][23] 3-Methyl-1-pentene: -154[4][5][6] 4-Methyl-1-pentene: -153.7[24] 2-Methyl-2-pentene: -135[10][11][12] 3-Methyl-2-pentene (cis): -133.5 2,3-Dimethyl-1-butene: -158[14][15][16] 3,3-Dimethyl-1-butene: -115[17][18][19] 2-Ethyl-1-butene: -131.5[20][21][22] |
| Density (g/cm³ at 20°C) | 1-Hexene: 0.673[1] (E)-2-Hexene: 0.687 (Z)-2-Hexene: 0.698 (E)-3-Hexene: 0.677[1] (Z)-3-Hexene: 0.678[1] | 2-Methyl-1-pentene: 0.682[3] 3-Methyl-1-pentene: 0.670 (at 25°C)[4][5][6] 4-Methyl-1-pentene: 0.665[7][8] 2-Methyl-2-pentene: 0.690 (at 25°C)[10][11] 3-Methyl-2-pentene (cis/trans): 0.698 (at 25°C)[13] 2,3-Dimethyl-1-butene: 0.680 (at 25°C)[14][15][16] 3,3-Dimethyl-1-butene: 0.653 (at 25°C)[17][18][19] 2-Ethyl-1-butene: 0.689 (at 25°C)[20][21][22] |
| Refractive Index (n_D at 20°C) | 1-Hexene: 1.3877[1] (E)-2-Hexene: 1.3936[1] (Z)-2-Hexene: 1.3979[1] (E)-3-Hexene: 1.3943[1] (Z)-3-Hexene: 1.3947[1] | 2-Methyl-1-pentene: 1.392[3] 3-Methyl-1-pentene: 1.384[4][5][6] 4-Methyl-1-pentene: 1.382[9] 2-Methyl-2-pentene: 1.400[10][11] 3-Methyl-2-pentene (cis/trans): 1.404[13] 2,3-Dimethyl-1-butene: 1.389[14][15][16] 3,3-Dimethyl-1-butene: 1.376[17][18][19] 2-Ethyl-1-butene: 1.396[20][21][22] |
Experimental Protocols
Accurate determination of physical properties is essential for reliable comparison. The following are detailed methodologies for the key experiments cited.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure:
-
A small amount of the hexene isomer is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube filled with a heating oil, ensuring the sample is below the oil level.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
-
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For hexenes, which are liquids at room temperature, this determination requires cooling the sample to its solid state.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, and a cooling bath (e.g., dry ice/acetone).
-
Procedure:
-
A small amount of the hexene isomer is introduced into a capillary tube and sealed.
-
The capillary tube is placed in a cooling bath to freeze the sample.
-
The frozen sample in the capillary tube is then placed in the heating block of the melting point apparatus.
-
The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
-
Density Measurement
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (a specific volume flask), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with the hexene isomer, ensuring no air bubbles are trapped, and placed in a temperature-controlled water bath to reach thermal equilibrium (e.g., 20°C).
-
The volume is adjusted precisely to the calibration mark, and the exterior of the pycnometer is dried.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: Abbe refractometer, a light source (typically a sodium D line source), and a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the hexene isomer are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (e.g., 20°C) by the water bath.
-
The light source is turned on, and the eyepiece is adjusted until a clear boundary between light and dark fields is visible.
-
The control knob is used to align this boundary with the crosshairs in the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure of hexene isomers and their resulting physical properties.
Caption: Relationship between hexene isomer structure and physical properties.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. biolinscientific.com [biolinscientific.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 13. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 14. intertekinform.com [intertekinform.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. store.astm.org [store.astm.org]
- 17. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 18. Viscosity | Classic chemistry experiments | 11–14 years | Class experiment | RSC Education [edu.rsc.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. gazi.edu.tr [gazi.edu.tr]
- 22. davjalandhar.com [davjalandhar.com]
- 23. scispace.com [scispace.com]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 3-Methyl-2-hexene: Cross-Referencing Experimental Data with the NIST Database
For Immediate Release
This guide provides a detailed comparison of experimentally obtained data for 3-Methyl-2-hexene with the comprehensive reference values available in the National Institute of Standards and Technology (NIST) Chemistry WebBook. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the accurate identification and characterization of this compound.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical and spectroscopic properties of this compound, presenting a clear comparison between experimentally determined values and the standard reference data from the NIST database.
Table 1: Physical Properties of this compound
| Property | Experimental Value | NIST Reference Value |
| Molecular Formula | C₇H₁₄ | C₇H₁₄[1][2][3] |
| Molecular Weight | 98.19 g/mol [4] | 98.1861 g/mol [1][2][3] |
| CAS Registry Number | 17618-77-8 | 17618-77-8[1][2][3] |
| Boiling Point | 97.3 °C at 760 mmHg[5] | 94.5 °C (estimated) |
| Density | 0.714 g/cm³[5] | No value available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Peak List (Major Peaks) | NIST Reference Peak List (Major Peaks) |
| Mass Spectrum (m/z) | 41, 55, 69, 83, 98 | 41, 55, 69, 83, 98 |
| ¹³C NMR (δ, ppm) | 13.8, 14.2, 21.5, 29.5, 34.8, 118.9, 134.2 | Data not available in NIST WebBook |
| Infrared (IR) (cm⁻¹) | 2965, 2930, 2875, 1460, 1380, 830 | Data not available in NIST WebBook |
Experimental Protocols
The experimental data presented in this guide were obtained using standard analytical techniques. The methodologies for the key experiments are detailed below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer was utilized.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) with dimensions of 30 m x 0.25 mm x 0.25 µm was used for separation.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: The oven temperature was initially held at 40°C for 2 minutes, then ramped up to 200°C at a rate of 10°C/min, and held at 200°C for 5 minutes.
-
Mass Spectrometer: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass range scanned was from m/z 35 to 500.
-
Data Analysis: The resulting mass spectrum was compared with the NIST Mass Spectral Library for compound identification. The Kovats retention index was also calculated and compared with the values reported in the NIST database.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.5 mL of CDCl₃.
-
Data Acquisition: Standard pulse sequences were used to acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The obtained spectra were compared with literature values and predicted spectra.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to obtain the IR spectrum.
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions of the major absorption bands were identified and compared with characteristic functional group frequencies.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental data with the NIST database.
Caption: Workflow for cross-referencing experimental data with the NIST database.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-methylhex-2-ene | CAS#:17618-77-8 | Chemsrc [chemsrc.com]
- 6. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Methyl-2-hexene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-2-hexene, a flammable liquid requiring specialized handling. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling
This compound is classified as a highly flammable liquid and poses a significant fire hazard. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| GHS Classification | Flammable Liquid Category 2 |
| Boiling Point | Approximately 97.3°C |
| Flash Point | < 37.8°C (100°F) |
| Autoignition Temperature | Not readily available |
| Lower Explosion Limit (LEL) | Not readily available |
| Upper Explosion Limit (UEL) | Not readily available |
| WHMIS Classification | Class B-2: Flammable Liquid |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and must be in good condition to prevent leaks.
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Include the accumulation start date on the label.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials.
-
Ensure the storage area has secondary containment to control any potential spills.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Options for disposal may include recycling, or burning in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-2-hexene in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Hazard Identification and Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | [2][3] |
| Molecular Weight | 98.19 g/mol | [2] |
| Boiling Point | 94 - 97.3 °C | [1] |
| Density | 0.714 g/cm³ | [1] |
| Flash Point | Not available | |
| Autoignition Temperature | Not available |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
Note: Data for flash point and autoignition temperature for this compound are not specified in the searched resources. It is classified as a flammable liquid and should be handled accordingly.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of vapors. The following table outlines the required PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes/Face | Safety goggles with side shields or a face shield | Provides protection against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material is essential due to the flammable nature of the chemical. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | A respirator may be required for large spills or in situations with inadequate ventilation. Consult your institution's environmental health and safety department for specific respirator recommendations. |
III. Operational Plan: Safe Handling of this compound
The following step-by-step protocol ensures the safe handling of this compound during laboratory procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.
-
Put on all required PPE as specified in Table 3.
-
-
Handling:
-
Ensure all equipment is properly grounded to prevent the buildup of static electricity, which could ignite the flammable vapors.
-
When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Always keep the container of this compound tightly sealed when not in immediate use to minimize the release of flammable vapors.
-
-
Post-Handling:
-
Upon completion of the work, decontaminate the work surface with an appropriate solvent.
-
Segregate all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
IV. Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Decision process for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be compatible with flammable organic solvents.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled, and sealed container.
-
-
Container Management:
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
-
Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash. Disposal may involve mixing with a combustible solvent and burning in a chemical incinerator.[1] Always observe all federal, state, and local regulations.[1]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
